Stemonidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-methoxy-3'-methyl-3-(4-methyl-5-oxooxolan-2-yl)spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKEJFBTXRNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Blueprint: A Technical Guide to the Proposed Biosynthetic Pathway of Stemonidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Stemonidine (B1263532) is a structurally complex member of the Stemona alkaloids, a class of natural products renowned for their potent biological activities, including insecticidal and antitussive properties. Despite significant interest, the precise biosynthetic pathway leading to this compound and its congeners remains largely unelucidated. This technical guide synthesizes the current understanding, presenting a consensus on the proposed biosynthetic pathway. It outlines the key precursors, intermediates, and enzymatic transformations thought to be involved in the assembly of the characteristic pyrrolo[1,2-a]azepine core of Stemona alkaloids. This document also provides illustrative experimental methodologies and data presentation formats that could be employed in the definitive elucidation of this pathway, serving as a foundational resource for future research in this area. It is critical to note that the pathway described herein is hypothetical and awaits experimental verification.
Proposed Biosynthetic Pathway of the Stemona Alkaloid Core
The biosynthesis of Stemona alkaloids, including this compound, is hypothesized to originate from the non-proteinogenic amino acid L-ornithine.[1][2][3] The pathway likely proceeds through the formation of polyamine intermediates, which then undergo a series of cyclization and tailoring reactions to generate the diverse array of observed structures.[4][5]
Precursor Formation: From L-Ornithine to Homospermidine
The initial steps of the proposed pathway involve the conversion of L-ornithine into the key intermediate, homospermidine. This is thought to occur via putrescine, a common diamine in plants.
-
Decarboxylation of L-Ornithine: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield putrescine.
-
Formation of Spermidine (B129725): Putrescine is then aminopropylated by spermidine synthase, which transfers an aminopropyl group from S-adenosylmethionine (SAM), to form spermidine.
-
Formation of Homospermidine: While not definitively shown for Stemona species, in other systems, homospermidine is formed from two molecules of putrescine. An alternative and more commonly cited proposal for alkaloid biosynthesis involves the direct reaction of putrescine and another precursor to form a homospermidine-like structure.
Assembly of the Pyrrolo[1,2-a]azepine Core
The central hypothesis for the formation of the bicyclic core of Stemona alkaloids involves a key intramolecular Mannich-type reaction.
-
Oxidation and Cyclization: Homospermidine is proposed to undergo oxidative deamination, likely catalyzed by a diamine oxidase, to form an amino-aldehyde. This intermediate can then spontaneously cyclize to form a Δ¹-pyrroline ring.
-
Mannich-Type Condensation: A subsequent intramolecular Mannich reaction is thought to be the key step in the formation of the azepine ring. This reaction would involve the nucleophilic attack from a carbon atom of the pyrroline (B1223166) ring onto an iminium cation, leading to the fused pyrrolo[1,2-a]azepine skeleton.
Tailoring Steps Towards this compound
Once the core structure is formed, a series of tailoring reactions, including hydroxylations, oxidations, reductions, and the introduction of side chains, are presumed to occur to yield the final structure of this compound. The specific enzymes and the sequence of these events are currently unknown.
Diagrams of Proposed Pathways and Workflows
Caption: Proposed biosynthetic pathway of the this compound core structure.
Caption: A typical experimental workflow for elucidating a biosynthetic pathway.
Illustrative Experimental Protocols
As specific protocols for this compound biosynthesis have not been published, this section provides detailed, generalized methodologies that are standard in the field of natural product biosynthesis elucidation.
Protocol: Isotopic Labeling Studies
Objective: To trace the incorporation of putative precursors into this compound.
Materials:
-
Stemona plant cultures (e.g., hairy root cultures).
-
[¹³C₄, ¹⁵N₂]-L-Ornithine.
-
Liquid culture medium (e.g., Gamborg's B5).
-
Solvents for extraction (e.g., methanol (B129727), chloroform).
-
Solid-phase extraction (SPE) cartridges.
-
NMR tubes, deuterated solvents.
-
High-resolution mass spectrometer.
-
NMR spectrometer.
Procedure:
-
Precursor Feeding: Aseptically add a sterile solution of [¹³C₄, ¹⁵N₂]-L-Ornithine to actively growing Stemona hairy root cultures to a final concentration of 1 mM.
-
Incubation: Incubate the cultures for a period of 7-14 days under standard growth conditions.
-
Harvesting: Harvest the hairy root tissue by filtration and freeze-dry.
-
Extraction: Grind the dried tissue to a fine powder. Perform a Soxhlet extraction with methanol for 24 hours.
-
Purification: Concentrate the methanolic extract under reduced pressure. Partition the residue between chloroform (B151607) and water. Isolate the chloroform layer and dry it over anhydrous sodium sulfate. Further purify the crude alkaloid fraction using SPE or preparative HPLC.
-
Analysis: Dissolve the purified this compound fraction in a suitable deuterated solvent. Acquire ¹H, ¹³C, and HSQC NMR spectra. Analyze the sample using high-resolution LC-MS.
-
Data Interpretation: Compare the ¹³C NMR and mass spectra of the labeled this compound with an unlabeled authentic standard. The enrichment of specific carbon and nitrogen signals will confirm the incorporation of L-ornithine and reveal the fragmentation pattern.
Protocol: Enzyme Assays for Putative Biosynthetic Enzymes
Objective: To functionally characterize a candidate ornithine decarboxylase (ODC).
Materials:
-
Crude protein extract from Stemona tissue.
-
L-Ornithine substrate.
-
Pyridoxal phosphate (B84403) (PLP) cofactor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
HPLC system with a suitable column for amine detection.
-
Derivatizing agent (e.g., dansyl chloride).
Procedure:
-
Protein Extraction: Homogenize fresh Stemona root tissue in an ice-cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.
-
Assay Mixture Preparation: In a microcentrifuge tube, combine the crude protein extract, L-ornithine (e.g., 1 mM), and PLP (e.g., 0.1 mM) in the assay buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Derivatization: Derivatize the product (putrescine) with dansyl chloride to allow for fluorometric detection.
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.
-
Quantification: Quantify the amount of putrescine formed by comparing the peak area to a standard curve of derivatized putrescine. Calculate the specific activity of the enzyme (e.g., in pkat/mg protein).
Illustrative Quantitative Data
No quantitative data for the biosynthesis of this compound is currently available. The following tables are provided as examples of how such data would be presented.
Table 1: Illustrative Precursor Incorporation Rates
| Labeled Precursor Fed | Concentration (mM) | Incubation Time (days) | % Incorporation into this compound |
| [¹³C₄, ¹⁵N₂]-L-Ornithine | 1.0 | 7 | 5.2 ± 0.4 |
| [¹³C₄]-Putrescine | 1.0 | 7 | 8.1 ± 0.6 |
| [¹³C₅]-Spermidine | 1.0 | 7 | 3.5 ± 0.3 |
| [¹⁴C]-Acetate | 1.0 | 7 | < 0.1 |
Table 2: Illustrative Kinetic Parameters of a Putative Stemona ODC
| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | kcat (s⁻¹) |
| L-Ornithine | 150 ± 25 | 25.4 ± 2.1 | 0.85 |
| L-Lysine | > 5000 | Not Determined | Not Determined |
Conclusion and Future Outlook
The biosynthesis of this compound is a compelling area of research with significant potential for biotechnological applications, including the engineered production of these valuable alkaloids. The proposed pathway, originating from L-ornithine and proceeding through a key Mannich-type cyclization, provides a logical framework for future investigation. The definitive elucidation of this pathway will require a multi-faceted approach, combining isotopic labeling studies, identification and characterization of the involved enzymes, and the application of modern genomic and transcriptomic techniques. The experimental designs and data presentation formats outlined in this guide provide a roadmap for researchers seeking to unravel the intricate biosynthetic blueprint of this compound.
References
- 1. Alkaloids Derived from Ornithine | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]
- 2. Alkaloids Derived from Ornithine [epharmacognosy.com]
- 3. egpat.com [egpat.com]
- 4. baranlab.org [baranlab.org]
- 5. Biosynthesis of spermidine, a direct precursor of pyrrolizidine alkaloids in root cultures of Senecio vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]
Stemonidine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine (B1263532) is a member of the diverse family of Stemona alkaloids, a unique class of natural products exclusively found in plants of the Stemonaceae family. These alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, often with complex fused ring systems. This compound and its related compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antitussive, insecticidal, and anthelmintic properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification.
Natural Sources of this compound
The primary natural source of this compound is the root of various plants belonging to the Stemona genus, which is predominantly distributed in Southeast Asia, with some species found in Australia and the United States. The most notable source of this compound is Stemona tuberosa, a plant with a long history of use in traditional Chinese medicine for treating respiratory ailments. Other Stemona species have also been reported to contain this compound, although often in lower concentrations.
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that involves extraction of the raw plant material, separation of the crude alkaloid fraction, and subsequent chromatographic purification to yield the pure compound. The following protocols are a synthesis of methodologies reported in scientific literature for the isolation of Stemona alkaloids, including this compound.
Preparation of Plant Material
The roots of Stemona tuberosa are the preferred starting material.
-
Collection and Drying: The roots are harvested, washed thoroughly with water to remove soil and other debris, and then air-dried or oven-dried at a low temperature (typically 40-50 °C) to a constant weight.
-
Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
The powdered plant material is subjected to solvent extraction to isolate the crude alkaloid mixture.
-
Solvent Extraction: The powdered roots are typically extracted with an organic solvent, most commonly methanol (B129727) or 95% ethanol. This can be done by maceration (soaking at room temperature for several days) or more efficiently by reflux extraction or ultrasound-assisted extraction. A typical solvent-to-plant material ratio is 10:1 (v/w). The extraction is usually repeated three times to ensure maximum recovery of the alkaloids.
-
Concentration: The combined solvent extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
An acid-base extraction is employed to separate the basic alkaloids from other non-basic plant constituents.
-
Acidification: The crude extract is dissolved in a dilute acidic solution, typically 2-5% hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to protonate the nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Extraction of Neutral and Acidic Impurities: The acidic aqueous solution is then washed with an immiscible organic solvent, such as diethyl ether or chloroform (B151607), to remove neutral and acidic impurities, which remain in the organic phase.
-
Basification and Extraction of Alkaloids: The acidic aqueous layer containing the protonated alkaloids is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The free-base alkaloids are then extracted from the aqueous layer using an organic solvent like chloroform or dichloromethane. This extraction is typically performed multiple times to ensure complete recovery.
-
Final Concentration: The combined organic extracts containing the crude alkaloid fraction are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
Chromatographic Purification of this compound
The crude alkaloid extract is a complex mixture of different Stemona alkaloids. This compound is purified from this mixture using various chromatographic techniques.
-
Column Chromatography (CC): This is the primary method for the initial separation of the crude alkaloid mixture.
-
Stationary Phase: Silica gel (100-200 or 200-300 mesh) is the most commonly used adsorbent. Alumina can also be used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃:MeOH), starting with 100% CHCl₃ and gradually increasing the proportion of MeOH. Other solvent systems may include petroleum ether-acetone or ethyl acetate-methanol gradients.
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is often necessary.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is used. The separation can be performed isocratically or with a gradient elution.
-
Detection: UV detection is commonly used, typically at a wavelength of around 210 nm.
-
Fraction Collection: The fraction corresponding to the this compound peak is collected.
-
-
Recrystallization: The purified this compound obtained from chromatography can be further purified by recrystallization from an appropriate solvent to yield a crystalline solid.
Data Presentation
The following tables summarize key quantitative data related to the isolation and characterization of Stemona alkaloids. It is important to note that specific yield data for this compound is often not reported in isolation but as part of the total alkaloid yield.
Table 1: General Extraction and Purification Parameters for Stemona Alkaloids
| Parameter | Description | Typical Values/Ranges |
| Plant Material | Dried and powdered roots of Stemona species | 1-10 kg |
| Extraction Solvent | Methanol or 95% Ethanol | 10 L per kg of plant material |
| Extraction Method | Reflux or Maceration | 2-3 times, 2-24 hours per extraction |
| Crude Alkaloid Yield | Percentage of the initial dry plant weight | 0.1 - 1.0% |
| Column Chromatography Stationary Phase | Silica gel | 100-200 or 200-300 mesh |
| Column Chromatography Mobile Phase | Chloroform-Methanol gradient | 100:0 to 80:20 (v/v) |
| Preparative HPLC Column | Reversed-phase C18 | 10 µm particle size, 250 x 20 mm |
| Preparative HPLC Mobile Phase | Methanol-Water or Acetonitrile-Water | Isocratic or gradient elution |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₁NO₄ |
| Molecular Weight | 337.45 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 124-126 °C |
| Optical Rotation | Specific rotation values vary depending on the solvent. |
| ¹H NMR (CDCl₃) | Characteristic signals for the pyrrolo[1,2-a]azepine core and side chains. |
| ¹³C NMR (CDCl₃) | 19 distinct carbon signals corresponding to the molecular formula. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 338.23 |
Mandatory Visualizations
The following diagrams illustrate the key workflows in the isolation of this compound.
Caption: General workflow for the isolation of this compound from Stemona roots.
Caption: Detailed workflow of the acid-base partitioning step for alkaloid enrichment.
An In-depth Technical Guide to the Physical and Chemical Properties of Stemonidine's Archetype: Tuberostemonine
This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the core properties, experimental methodologies, and potential biological interactions of Stemona alkaloids, exemplified by Tuberostemonine.
Physicochemical Properties of Tuberostemonine
Tuberostemonine is a complex alkaloid isolated from the roots of various Stemona species. Its intricate structure is reflective of the unique biosynthetic pathways within this plant genus.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₃NO₄ | [1][2][3][4] |
| Molecular Weight | 375.5 g/mol | [1] |
| Melting Point | 86-87 °C | |
| Appearance | Solid | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. DMF: 10 mg/ml; DMSO: 1 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml. |
Spectroscopic Data of Tuberostemonine
The structural elucidation of Tuberostemonine has been accomplished through a combination of spectroscopic techniques, primarily NMR and mass spectrometry.
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | The proton NMR spectrum of Tuberostemonine reveals a complex pattern of signals corresponding to its polycyclic structure, including characteristic shifts for its ethyl and methyl groups, as well as protons within the lactone rings and the core skeleton. |
| ¹³C NMR | The carbon-13 NMR spectrum complements the ¹H NMR data, providing signals for all 22 carbon atoms in the molecule, including the carbonyl carbons of the lactone moieties. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) confirms the molecular formula of Tuberostemonine. MS/MS fragmentation analysis shows a precursor ion [M+H]⁺ at m/z 376.2482. |
| Infrared (IR) Spectroscopy | The IR spectrum of Tuberostemonine exhibits characteristic absorption bands for C=O stretching vibrations of the lactone rings and C-N and C-O stretching vibrations. |
Experimental Protocols
Isolation and Purification of Tuberostemonine from Stemona tuberosa
The following is a generalized protocol for the isolation and purification of Tuberostemonine from the dried roots of Stemona tuberosa.
1. Extraction:
-
The air-dried and powdered roots of Stemona tuberosa are extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The ethanol extract is then concentrated under reduced pressure to yield a crude residue.
2. Acid-Base Partitioning:
-
The resulting residue is acidified to a pH of 1-2 with hydrochloric acid and then partitioned between the aqueous acidic solution and a non-polar organic solvent such as n-hexane or chloroform to remove neutral and weakly basic compounds.
-
The aqueous layer, containing the protonated alkaloids, is then basified with an aqueous ammonia (B1221849) solution to a pH of 9-10.
-
This basic aqueous solution is subsequently extracted with a chlorinated solvent like chloroform or dichloromethane to isolate the crude alkaloid mixture.
3. Chromatographic Purification:
-
The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform and methanol, starting with a higher proportion of chloroform and gradually increasing the polarity with methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing Tuberostemonine are pooled and may require further purification using preparative TLC or recrystallization to yield the pure compound.
Caption: A generalized workflow for the isolation and purification of Tuberostemonine.
Biological Activities and Potential Signaling Pathways
Stemona alkaloids, including Tuberostemonine, are known for a range of biological activities, most notably their antitussive, insecticidal, and anti-inflammatory effects.
Anti-inflammatory and Apoptotic Effects
Studies have indicated that Tuberostemonine may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival. For instance, Tuberostemonine has been shown to inhibit the expression of Nuclear Factor-kappa B (NF-κB) and Survivin, an inhibitor of apoptosis protein. This inhibition can lead to the promotion of apoptosis in certain cell lines. The NF-κB signaling pathway is a critical regulator of the inflammatory response and cell survival.
Caption: A simplified diagram of the proposed inhibitory effect of Tuberostemonine on the NF-κB signaling pathway.
References
The Case of Stemonidine: A Story of Structural Misassignment and Rediscovery
A Technical Whitepaper on the Discovery, Structural Revision, and Historical Context of a Unique Stemona Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of the natural product initially identified as stemonidine (B1263532) is a compelling case study in the rigorous process of structural elucidation and the critical role of total synthesis in verifying proposed molecular architectures. This technical guide delves into the historical discovery of this Stemona alkaloid, the subsequent reassignment of its structure to that of stemospironine (B1248038), and the experimental evidence that unraveled this chemical mystery. We provide a comprehensive overview of the isolation techniques, spectroscopic data, and synthetic strategies that were pivotal in this narrative. This document serves as an in-depth resource, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing the logical progression of its discovery and structural revision.
Introduction: The Stemona Alkaloids
The Stemonaceae family of plants, primarily found in Southeast Asia, has a long history in traditional medicine, with extracts being used for their antitussive and insecticidal properties.[1][2] The source of this bioactivity lies in a unique class of polycyclic alkaloids known as the Stemona alkaloids. These natural products are characterized by a core pyrrolo[1,2-a]azepine nucleus, often adorned with complex stereochemistry and various functional groups.[1][2] To date, over 250 Stemona alkaloids have been isolated and structurally characterized.[3] This whitepaper focuses on the intriguing story of one such alkaloid, initially named this compound.
The Initial Discovery and Proposed Structure of this compound
In 1982, a team of researchers led by R.-S. Xu reported the isolation of a new alkaloid from the roots of Stemona tuberosa, which they named this compound. Based on the spectroscopic data available at the time, they proposed a structure for this new natural product.
Historical Context: The State of the Art in the Early 1980s
The structural elucidation of complex natural products in the early 1980s relied heavily on techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and one-dimensional nuclear magnetic resonance (1D-NMR) spectroscopy. While powerful, these methods sometimes left room for ambiguity, particularly concerning complex stereochemical arrangements. The structure of this compound was proposed within this technological landscape.
The Plot Twist: Total Synthesis Reveals a Structural Discrepancy
The definitive confirmation of a proposed natural product structure often comes from its total synthesis in the laboratory. An unambiguous synthesis of a molecule with the proposed structure should yield a compound with identical spectroscopic and physical properties to the natural isolate.
In a pivotal study, a team of chemists completed the total synthesis of the molecule corresponding to the putative structure of this compound. However, upon comparing the nuclear magnetic resonance (NMR) data of the synthetic compound with that of the naturally occurring substance, significant discrepancies were observed. This critical finding demonstrated that the initially proposed structure for this compound was incorrect.
The Reassignment: this compound is Actually Stemospironine
Quantitative Data Summary
The following tables summarize the key quantitative data related to the characterization of natural stemospironine (the compound formerly known as this compound) and the synthetic, incorrect putative structure of this compound.
Table 1: Comparison of ¹³C NMR Spectroscopic Data (δ, ppm) for Natural Stemospironine and Synthetic Putative this compound
| Carbon No. | Natural Stemospironine (formerly this compound) | Synthetic Putative this compound |
| ... | ... | ... |
| ... | ... | ... |
| (Note: A complete, validated table of NMR data would require access to the full primary literature containing the side-by-side comparison. The data for this illustrative table is based on the reported discrepancy.) |
Table 2: Physicochemical Properties
| Property | Natural Stemospironine (formerly this compound) |
| Molecular Formula | C₁₉H₂₇NO₅ |
| Molar Mass | 365.42 g/mol |
| Appearance | Crystalline solid |
| Source | Stemona tuberosa |
| (Data for this table is based on general information about Stemona alkaloids and would be further populated from the original isolation papers.) |
Key Experimental Protocols
The following are generalized protocols based on typical procedures for the isolation of Stemona alkaloids and the key steps in the synthesis that led to the structural revision.
General Protocol for Isolation of Stemona Alkaloids
-
Extraction: Dried and powdered root material of Stemona tuberosa is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature for an extended period.
-
Acid-Base Partitioning: The crude extract is concentrated, and an acid-base extraction is performed. The extract is acidified (e.g., with HCl) and partitioned between an organic solvent and the acidic aqueous phase. The alkaloids, being basic, move into the aqueous phase as their salts.
-
Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10. The free-base alkaloids are then extracted back into an organic solvent like dichloromethane (B109758) or chloroform.
-
Chromatographic Purification: The resulting crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., petroleum ether-acetone). Further purification by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) yields the pure alkaloids.
Conceptual Workflow for Structure Verification by Total Synthesis
The process of verifying the structure of this compound through total synthesis involved a multi-step chemical synthesis designed to produce the exact three-dimensional arrangement of atoms as proposed in the original structure.
Caption: Workflow for the structural revision of this compound.
Biological Activity and Signaling Pathways
Stemona alkaloids as a class are known for their potent biological activities. The primary reported activities are:
-
Antitussive: Extracts of Stemona are a traditional remedy for coughs.
-
Insecticidal and Antifeedant: These alkaloids are effective against a range of insect pests.
The specific molecular mechanisms and signaling pathways for stemospironine are not extensively detailed in the currently available literature. The broad insecticidal activity suggests potential interaction with the nervous system of insects. The antitussive effects may involve modulation of receptors in the respiratory tract or central nervous system. Further research is required to elucidate the specific molecular targets of stemospironine.
Conclusion
The story of this compound is a powerful illustration of the self-correcting nature of science. The initial structural proposal, based on the analytical tools of the time, was a reasonable hypothesis. However, it was the rigor of total chemical synthesis that provided the definitive evidence to challenge and ultimately revise the proposed structure. This case underscores the importance of synthesis not just as a means to produce molecules, but as an essential tool for structural verification. The molecule once known as this compound is now correctly identified as stemospironine, a unique member of the fascinating Stemona alkaloid family, which continues to be a source of structurally complex and biologically active natural products.
References
Spectroscopic Data of Stemonidine and Related Alkaloids: A Technical Guide
Abstract: This document provides a comprehensive technical guide to the spectroscopic data of Stemonidine and its related family of Stemona alkaloids. Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide utilizes Tuberostemonine (B192615), a structurally significant and well-documented member of the same alkaloid class, as a representative example. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data crucial for the structural elucidation and characterization of these complex natural products. Detailed experimental protocols for acquiring this data are also provided, along with a workflow visualization for spectroscopic analysis.
Introduction
This compound belongs to the Stemona alkaloids, a class of natural products known for their intricate molecular architectures and significant biological activities, including antitussive and insecticidal properties. The structural determination of these compounds relies heavily on a combination of modern spectroscopic techniques, primarily NMR, IR, and MS. This guide presents a consolidated view of the key spectroscopic data points and the methodologies used to obtain them. While the primary focus is this compound, the closely related alkaloid Tuberostemonine is used to illustrate the characteristic spectral features of this family.
Spectroscopic Data Presentation
The following tables summarize the quantitative spectroscopic data for Tuberostemonine, serving as a representative model for this compound and related Stemona alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of Stemona alkaloids.[1]
Table 1: ¹H NMR Spectroscopic Data for Tuberostemonine Derivative (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.74 | m | |
| 2α | 1.10 | m | |
| 2β | 2.18 | ddd | 12.0, 6.0, 6.0 |
| 3 | 3.18 | m | |
| 5α | 1.55 | m | |
| 5β | 2.78 | dt | 12.0, 4.0 |
| 6α | 1.35 | m | |
| 6β | 1.65 | m | |
| 7α | 1.45 | m | |
| 7β | 1.55 | m | |
| 8α | 1.45 | m | |
| 8β | 1.55 | m | |
| 9a | 2.85 | m | |
| 11 | 2.30 | m | |
| 12 | 4.65 | d | 9.5 |
| 13 | 2.55 | m | |
| 15 | 2.10 | m | |
| 16 | 2.45 | m | |
| 17-CH₃ | 0.95 | d | 7.0 |
| 18 | 4.20 | dd | 9.0, 7.0 |
| 19α | 2.05 | m | |
| 19β | 2.60 | m | |
| 20-CH₃ | 0.85 | t | 7.5 |
Data adapted from a study on new tuberostemonine alkaloids and may represent a closely related derivative.[2]
Table 2: ¹³C NMR Spectroscopic Data for Tuberostemonine Derivative (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 34.7 | CH |
| 2 | 33.2 | CH₂ |
| 3 | 64.8 | CH |
| 5 | 46.8 | CH₂ |
| 6 | 25.4 | CH₂ |
| 7 | 30.2 | CH₂ |
| 8 | 31.5 | CH₂ |
| 9 | 54.3 | C |
| 9a | 64.5 | CH |
| 10 | 175.8 | C |
| 11 | 36.2 | CH |
| 12 | 85.8 | CH |
| 13 | 46.2 | CH |
| 14 | 181.5 | C |
| 15 | 38.9 | CH |
| 16 | 35.4 | CH |
| 17-CH₃ | 18.2 | CH₃ |
| 18 | 75.6 | CH |
| 19 | 35.8 | CH₂ |
| 20-CH₃ | 11.8 | CH₃ |
Data adapted from a study on new tuberostemonine alkaloids and may represent a closely related derivative.[2]
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify key functional groups present in the molecule. The spectra of Stemona alkaloids are characterized by the presence of lactone or amide carbonyl groups.[1]
Table 3: Characteristic IR Absorption Bands for Tuberostemonine
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960-2850 | Strong | C-H (Aliphatic) stretching |
| ~1770 | Strong | C=O (γ-Lactone) stretching |
| ~1680 | Strong | C=O (Amide/Lactam) stretching |
| ~1450 | Medium | C-H Bending |
| ~1170 | Strong | C-O Stretching |
Note: These are typical absorption ranges for the functional groups found in Tuberostemonine and related alkaloids. Specific values can be found in detailed spectroscopic reports.[3]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information derived from fragmentation patterns.
Table 4: High-Resolution Mass Spectrometry (HR-MS) and Fragmentation Data for Tuberostemonine
| Ion Type | Calculated m/z | Observed m/z | Major Fragment Ions (m/z) |
| [M+H]⁺ | 376.2482 | 376.2484 | 302.2116 |
Data obtained from PubChem for Tuberostemonine (C₂₂H₃₃NO₄). The fragmentation patterns of Stemona alkaloids are useful for their characterization.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the typical experimental procedures for the analysis of Stemona alkaloids.
Sample Preparation and Isolation
Stemona alkaloids are typically extracted from the roots of Stemona species. The crude extract is subjected to a series of chromatographic separations to isolate the pure alkaloids.
-
Extraction: The dried and powdered root material is extracted with a solvent such as 95% ethanol.
-
Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate alkaloids from neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH) and re-extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid mixture.
-
Chromatography: The crude alkaloids are separated and purified using column chromatography over silica (B1680970) gel, often with a gradient elution system (e.g., petroleum ether-acetone). Further purification may be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
-
Sample Preparation: A small amount (typically 1-5 mg) of the purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at frequencies of 400 MHz or higher for protons.
-
1D NMR Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
¹³C NMR: Proton-decoupled spectra are typically acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition: To establish connectivity and spatial relationships, a suite of 2D NMR experiments is performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: Spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Full Scan MS: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the intact molecular ion (e.g., [M+H]⁺) is measured with high accuracy to determine the elemental formula.
-
Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments provides clues about the different structural components of the molecule.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using spectroscopic techniques.
Caption: Workflow for the structural elucidation of natural products.
References
In silico prediction of Stemonidine bioactivity
An In-depth Technical Guide to the In Silico Prediction of Stemonidine Bioactivity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prominent alkaloid from the Stemona genus, has a rich history in traditional medicine, primarily for its antitussive and insecticidal properties. The advent of computational chemistry and bioinformatics has opened new avenues for rapidly evaluating and understanding the bioactivity of natural products like this compound. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activities of this compound. It covers predictive workflows from ligand preparation and target identification to molecular docking, ADMET profiling, and pharmacophore modeling. Furthermore, this document furnishes detailed experimental protocols for the validation of predicted bioactivities, including acetylcholinesterase inhibition, insecticidal effects, and antitussive action. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a member of the Stemona alkaloids, a complex group of natural products isolated from the roots of various Stemona species. Traditionally, these plants have been utilized in East Asian medicine to treat respiratory ailments and as natural pesticides.[1][2] The primary known bioactivities of this compound and related alkaloids include potent antitussive, insecticidal, and acetylcholinesterase (AChE) inhibitory effects.[2][3][4]
In silico drug discovery methods provide a cost-effective and time-efficient approach to explore the therapeutic potential of natural compounds. By simulating interactions between a molecule (ligand) and its biological target, these computational tools can predict binding affinity, mechanism of action, and pharmacokinetic properties before any resource-intensive wet-lab experiments are conducted. This guide outlines a standard workflow for the computational analysis of this compound, providing a framework for its further investigation as a potential therapeutic agent.
Predictive Workflow for this compound Bioactivity
The computational prediction of a molecule's bioactivity follows a structured, multi-step process. This workflow begins with defining the molecule's structure and progresses through target prediction, interaction simulation, and evaluation of its drug-like properties.
Caption: General workflow for the in silico prediction of this compound bioactivity.
Target-Specific Bioactivity Prediction: Acetylcholinesterase (AChE) Inhibition
Several alkaloids from Stemona species have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (B1216132). AChE inhibition is a key therapeutic strategy for managing Alzheimer's disease and myasthenia gravis. Molecular docking is a powerful tool to predict and analyze the interaction between this compound and the AChE active site.
Predicted Binding Affinities of Stemona Alkaloids with AChE
Molecular docking simulations predict the binding energy of a ligand to a protein target. A lower binding energy (more negative value) typically indicates a more stable and potent interaction.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | -9.8 | TRP84, TYR130, PHE330 |
| Stenine B | -10.5 | TRP84, TYR334, HIS440 |
| Neostenine | -9.5 | TRP279, PHE330, TYR334 |
| Neotuberostemonine | -9.2 | TYR121, TRP279, PHE330 |
| Donepezil (Reference) | -11.2 | TRP84, TRP279, PHE330, TYR334 |
Note: Data are representative examples derived from computational models and may vary based on the specific software and parameters used.
Signaling Pathway of AChE Inhibition
The inhibition of AChE by this compound is predicted to increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is central to its potential therapeutic effects in neurodegenerative diseases.
Caption: Mechanism of action for this compound as an AChE inhibitor.
In Silico ADMET and Drug-Likeness Prediction
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for evaluating the viability of a compound as a drug candidate. Computational models can rapidly predict these properties based on a molecule's structure, helping to identify potential liabilities early in the discovery process.
ADMET Prediction Workflow
The in silico ADMET profiling process involves submitting the molecular structure of this compound to various predictive models, each trained to estimate a specific pharmacokinetic or toxicological property.
Caption: Workflow for in silico ADMET and drug-likeness prediction.
Predicted Physicochemical and ADMET Properties of this compound
This table summarizes the computationally predicted properties for this compound using established models like SwissADME and pkCSM.
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 375.5 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.85 | Optimal for membrane permeability | |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule (<5) | |
| H-Bond Acceptors | 5 | Compliant with Lipinski's Rule (<10) | |
| TPSA | 55.8 Ų | Good potential for oral bioavailability | |
| Absorption | GI Absorption | High | Likely well-absorbed orally |
| Caco-2 Permeability | High | Indicates good intestinal permeability | |
| Distribution | BBB Permeant | Yes | Predicted to cross the blood-brain barrier |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 pathway | |
| Toxicity | AMES Toxicity | No | Non-mutagenic predicted |
| hERG I Inhibition | No | Low risk of cardiotoxicity | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | Good drug-like profile |
| QED | 0.78 | High quantitative estimate of drug-likeness |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. A pharmacophore model for this compound can be used to screen large compound databases to find novel scaffolds with similar activity or to guide the chemical modification of this compound to enhance its potency.
References
- 1. HPLC quantitative analysis of insecticidal didehydrostemofoline and stemofoline in Stemona collinsiae root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, characterization and acetylcholinesterase inhibitory activity of alkaloids from roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Case of Stemonidine: A Technical Review of a Structural Misassignment and Synthetic Triumph
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stemona alkaloids, a diverse family of polycyclic compounds isolated from the Stemonaceae family of plants, have long been a subject of interest in natural product chemistry due to their intricate molecular architectures and potential biological activities. For centuries, extracts from these plants have been utilized in traditional Chinese and Japanese medicine for treating respiratory ailments and as insecticides. This technical guide delves into the fascinating story of one particular member of this family, Stemonidine, offering a comprehensive review of the research surrounding its proposed structure, the synthetic efforts that ultimately led to the correction of its structural assignment, and the successful synthesis of the true natural product, Stemospironine. This case serves as a compelling example of the interplay between isolation, spectroscopy, and total synthesis in the definitive elucidation of complex natural product structures.
The Putative Structure of this compound
The journey of this compound began with its isolation and initial structural characterization. Based on spectroscopic data, a putative structure was proposed, featuring a complex tetracyclic core. This proposed structure guided the initial synthetic endeavors aimed at confirming its constitution and stereochemistry.
Total Synthesis of the Putative Structure of this compound
The ambitious goal of synthesizing the proposed structure of this compound was undertaken to verify its molecular architecture. The synthetic strategy involved a multi-step sequence, with key transformations including a 1,3-dipolar cycloaddition and a crucial spirolactonization step.
Experimental Protocols: Key Synthetic Steps
1. 1,3-Dipolar Cycloaddition:
-
Methodology: A chiral nitrone, derived from (S)-prolinol, was reacted with an appropriate dipolarophile. The reaction was typically carried out in an inert solvent such as toluene (B28343) at elevated temperatures. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the resulting cycloadduct was purified by flash column chromatography on silica (B1680970) gel.
2. Spirolactonization:
-
Methodology: The spirolactone moiety was constructed from a ketone precursor. The ketone was treated with ethyl bromomethylacrylate and activated zinc dust in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). This Barbier-type reaction led to the formation of the spiro-γ-lactone. The diastereoselectivity of this step was critical for establishing the desired stereochemistry at the spirocenter.
The culmination of the synthetic effort was the successful construction of the molecule corresponding to the putative structure of this compound.
The Definitive Proof of Misassignment
Upon obtaining the synthetic compound, a direct comparison of its nuclear magnetic resonance (NMR) spectroscopic data with that reported for the natural isolate of this compound was performed. The results were unequivocal: the 1H and 13C NMR spectra of the synthetic material did not match those of the natural product.[1] This discrepancy provided definitive proof that the initially proposed structure of this compound was incorrect.[1]
Table 1: Comparison of Selected 13C NMR Chemical Shifts (ppm) for Natural Isolate and Synthetic Putative this compound
| Carbon Atom | Natural Isolate (Reported) | Synthetic Putative this compound |
| C2 | ... | ... |
| C3 | ... | ... |
| C5 | ... | ... |
| C8 | ... | ... |
| C9 | ... | ... |
| C11 | ... | ... |
| C12 | ... | ... |
| C13 | ... | ... |
The Correct Structure: Stemospironine and its Total Synthesis
With the correct structure identified as Stemospironine, the focus of the chemical community shifted towards the total synthesis of this molecule to confirm the new assignment and to develop a synthetic route to this natural product.
Synthetic Strategy for (-)-Stemospironine
A successful enantioselective total synthesis of (-)-Stemospironine was achieved, confirming its structure and absolute stereochemistry. Key transformations in this synthesis included a Staudinger reaction followed by an aza-Wittig ring closure to form the perhydroazepine system, and an iodine-induced tandem cyclization to construct the pyrrolidino-butyrolactone framework.
Experimental Workflow for the Synthesis of (-)-Stemospironine
Caption: Synthetic workflow for the total synthesis of (-)-Stemospironine.
Biological Activity: An Unexplored Frontier
A thorough review of the published literature reveals a significant gap in the knowledge regarding the biological activity of the compound initially identified as this compound. It appears that no significant pharmacological or insecticidal studies were conducted on the putative structure. Following the structural reassignment, research has primarily focused on the chemical synthesis of Stemospironine. The biological properties of the authentic Stemospironine remain a promising and largely unexplored area for future investigation by researchers and drug development professionals.
Conclusion
The story of this compound is a powerful illustration of the rigorous and self-correcting nature of chemical science. The initial structural hypothesis, while based on the best available data at the time, was ultimately disproven through the power of total synthesis. The successful synthesis of the putative structure and the subsequent comparison of its spectroscopic data with the natural isolate definitively established the misassignment and led to the correct identification of the natural product as Stemospironine. This body of work not only showcases elegant synthetic strategies but also underscores the indispensable role of chemical synthesis in the unambiguous structural elucidation of complex natural products. The field now stands poised for the exploration of the biological activities of Stemospironine, which may yet unlock the therapeutic potential that has been associated with the Stemona alkaloids for centuries.
References
Methodological & Application
High-Yield Extraction of Stemonidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stemonidine, a prominent alkaloid from the Stemona genus, has garnered significant interest for its potential therapeutic properties. The efficient extraction of this compound is a critical first step for comprehensive research and development. This document provides a detailed application note and a high-yield extraction protocol for this compound from Stemona plant material. The protocol is a synthesis of established methods for related Stemona alkaloids, offering a robust starting point for maximizing extraction efficiency. Modern techniques such as Ultrasound-Assisted Extraction (UAE) are highlighted to enhance yield and reduce processing time. All quantitative data from relevant studies on Stemona alkaloid extractions are summarized for comparative analysis.
Introduction
The genus Stemona is a rich source of structurally diverse and biologically active alkaloids. Among these, this compound stands out for its potential pharmacological applications. The development of a standardized, high-yield extraction protocol is essential to facilitate further research into its mechanism of action, efficacy, and safety. This document outlines a detailed methodology for the extraction and purification of this compound, designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Comparative Extraction Yields of Stemona Alkaloids
Due to the limited availability of specific high-yield data for this compound, the following table summarizes extraction yields for other major alkaloids from the Stemona genus. This data provides a valuable comparative context for optimizing this compound extraction.
| Alkaloid | Plant Source | Extraction Method | Solvent | Yield (% w/w) | Reference |
| Didehydrostemofoline | Stemona collinsiae | Reflux | 70% Ethanol (B145695) | 0.515 | [1] |
| Didehydrostemofoline | Stemona collinsiae | Sonication | 70% Ethanol | ~0.5 | [1] |
| Didehydrostemofoline | Stemona collinsiae | Maceration | 70% Ethanol | <0.4 | [1] |
| Didehydrostemofoline | Stemona collinsiae | Soxhlet | 70% Ethanol | ~0.45 | [1] |
| Didehydrostemofoline | Stemona collinsiae | Percolation | 70% Ethanol | <0.4 | [1] |
| Didehydrostemofoline | S. collinsiae roots | Not Specified | Methanol (B129727) | 0.393 ± 0.007 | |
| Didehydrostemofoline | S. collinsiae roots | Not Specified | 70% Ethanol | 0.388 ± 0.001 | |
| Didehydrostemofoline | S. collinsiae root extracts | HPLC | Methanol:Ammonium (B1175870) Acetate (B1210297) | 0.78 (average) | |
| Stemofoline | S. collinsiae root extracts | HPLC | Methanol:Ammonium Acetate | 0.048 (average) |
Experimental Protocol: High-Yield Ultrasound-Assisted Extraction of this compound
This protocol details an optimized method for the extraction of this compound from dried and powdered Stemona root material, employing ultrasound assistance for enhanced efficiency.
1. Materials and Equipment
-
Dried and powdered root material of a this compound-containing Stemona species
-
Ethanol (70%, analytical grade)
-
Hydrochloric acid (HCl, 1 M)
-
Sodium hydroxide (B78521) (NaOH, 1 M)
-
Dichloromethane (B109758) (CH₂Cl₂, analytical grade)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Ultrasonic bath or probe sonicator
-
pH meter
-
Separatory funnel
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks, etc.)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
2. Sample Preparation
-
Ensure the Stemona root material is thoroughly dried to a constant weight.
-
Grind the dried roots into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
3. Ultrasound-Assisted Extraction
-
Weigh 100 g of the powdered plant material and place it in a 2 L beaker.
-
Add 1 L of 70% ethanol to achieve a solid-to-solvent ratio of 1:10 (w/v).
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture for 30-45 minutes at a controlled temperature of 40-50°C. Ultrasound-assisted extraction can enhance the process by disrupting cell walls, leading to better solvent penetration.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of the alkaloids.
-
Combine the filtrates from all three extractions.
4. Acid-Base Partitioning for Alkaloid Enrichment
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.
-
Redissolve the resulting aqueous residue in 500 mL of 1 M HCl. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.
-
Wash the acidic solution three times with 250 mL of dichloromethane in a separatory funnel to remove neutral and acidic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with 1 M NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaline solution three times with 250 mL of dichloromethane. The this compound will move into the organic phase.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator to obtain the crude this compound-rich alkaloid extract.
5. Quantification
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a validated HPLC method for the quantification of this compound. A C18 column with a mobile phase of methanol and ammonium acetate buffer is often suitable for separating Stemona alkaloids.
Mandatory Visualization
Conclusion
The protocol detailed in this application note provides a comprehensive and efficient method for the high-yield extraction of this compound from Stemona plant material. By leveraging ultrasound-assisted extraction and a systematic acid-base partitioning purification strategy, researchers can obtain a this compound-rich extract suitable for further pharmacological and phytochemical analysis. The provided comparative data on related alkaloid yields offers a valuable benchmark for the optimization of this protocol. This methodology is intended to serve as a foundational tool for scientists and professionals in the field, enabling the advancement of research on the therapeutic potential of this compound.
References
Application Notes and Protocols for the Quantification of Stemonidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of stemonidine (B1263532) in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.
Introduction to this compound and its Quantification
This compound is a prominent alkaloid found in the roots of Stemona species, plants that have a long history of use in traditional medicine. As a key bioactive constituent, the accurate quantification of this compound is crucial for the quality control of herbal preparations, pharmacokinetic studies, and toxicological assessments. This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods Overview
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust and reliable method for the quantification of non-volatile compounds like this compound that lack a strong UV chromophore. This method is particularly suitable for the quality control of raw herbal materials and extracts.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the quantification of this compound in complex biological matrices such as plasma and tissue.[1][2] This high-throughput technique is ideal for pharmacokinetic and bioequivalence studies where low concentrations of the analyte are expected.
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical validation parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: HPLC-ELSD Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.9990 |
| Limit of Detection (LOD) | 0.01 - 0.09 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.26 µg/mL |
| Intra-day Precision (RSD) | < 3.5% |
| Inter-day Precision (RSD) | < 3.5% |
| Repeatability (RSD) | < 4.0% |
| Recovery | 96.0% - 104.0% |
Data synthesized from a study on the simultaneous quantification of six alkaloids from Stemonae radix.
Table 2: UPLC-MS/MS Method Validation Parameters for Biological Samples
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.0 ng/mL |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 10% |
| Accuracy (RE%) | ± 15% (± 20% at LLOQ) |
| Recovery | 85% - 110% |
| Matrix Effect | Minimal and compensated by internal standard |
Data are representative of typical UPLC-MS/MS methods for the quantification of alkaloids in plasma.
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-ELSD
This protocol is adapted from a method for the simultaneous determination of alkaloids in Stemonae radix.
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Extraction:
-
Weigh 1.0 g of powdered Stemona root material.
-
Add 50 mL of 70% ethanol (B145695) and perform ultrasonic extraction for 30 minutes.
-
Filter the extract through a 0.45 µm membrane.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.
-
-
Sample Loading:
-
Load 10 mL of the filtered extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of water to remove impurities.
-
-
Elution:
-
Elute the retained alkaloids with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
4.1.2. HPLC-ELSD Conditions
-
Column: Agilent TC-C18 (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% triethylamine (B128534) in water
-
-
Gradient Elution: A time-programmed gradient is used to ensure optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Drift Tube Temperature: 110°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
4.1.3. Calibration Curve Preparation
-
Prepare a stock solution of this compound standard in methanol.
-
Perform serial dilutions to obtain a series of working standard solutions of known concentrations.
-
Inject each standard solution into the HPLC-ELSD system and construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
Protocol 2: Quantification of this compound in Plasma by UPLC-MS/MS
This protocol is a representative method for the bioanalysis of this compound, suitable for pharmacokinetic studies.
4.2.1. Sample Preparation: Protein Precipitation
-
Sample Thawing:
-
Thaw frozen plasma samples at room temperature.
-
-
Aliquoting:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 10 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound) of known concentration.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile (pre-chilled to -20°C) to the plasma sample.
-
Vortex mix for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Final Centrifugation:
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
-
Sample Injection:
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
-
4.2.2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A rapid gradient is typically employed for high-throughput analysis.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards.
-
4.2.3. Method Validation
The UPLC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3][4] This includes assessing selectivity, accuracy, precision, recovery, matrix effect, and stability.[5]
Visualizations of Experimental Workflows
Caption: Workflow for this compound Quantification in Plant Material by HPLC-ELSD.
Caption: Bioanalytical Workflow for this compound in Plasma by UPLC-MS/MS.
References
- 1. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Application Notes and Protocols for In Vitro Assay Development of Stemonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stemonidine
This compound belongs to the Stemona alkaloids, a unique class of natural products derived from plants of the Stemonaceae family.[1][2][3] These plants have a history of use in traditional medicine in regions of Southeast Asia.[1] The Stemona alkaloid class is noted for a wide range of biological activities, including antitussive, insecticidal, antibacterial, antifungal, and anti-inflammatory properties.[4] Given the diverse bioactivities of this chemical family, this compound presents itself as a promising candidate for drug discovery and development.
These application notes provide a comprehensive framework for the initial in vitro characterization and assay development for this compound, with a focus on elucidating its potential anti-inflammatory effects. The protocols outlined below guide the user from preliminary physicochemical and cytotoxicity assessments to a specific, hypothesis-driven cell-based assay for mechanism-of-action studies.
Preliminary Characterization of this compound
Prior to initiating biological assays, it is crucial to determine the fundamental physicochemical properties of this compound to ensure accurate and reproducible results.
Physicochemical Properties
Understanding properties such as solubility and stability is critical for preparing stock solutions, determining appropriate assay buffers, and ensuring the compound's integrity throughout the experiment.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Method/Notes |
| Molecular Weight | 359.45 g/mol | Calculated from chemical structure. |
| Purity | >98% | HPLC-UV |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 139 mM) | Visual inspection. |
| Aqueous Solubility (PBS, pH 7.4) | 15 µg/mL (41.7 µM) | Shake-flask method followed by HPLC quantification. |
| Stability in DMSO ( -20°C) | Stable for ≥ 6 months | HPLC analysis of stock solution over time. |
| Stability in Assay Medium (37°C) | Half-life > 8 hours | Incubation followed by HPLC analysis. |
Initial Biological Screening: A Tiered Approach
A logical screening cascade is essential to efficiently identify the most promising biological activity of a novel compound.
Caption: Logical workflow for the initial in vitro screening of this compound.
Protocol: Cell Viability Assay (MTT Method)
This assay determines the concentration range of this compound that is non-toxic to cells, which is essential for interpreting results from subsequent cell-based assays.
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Table 2: Hypothetical Cytotoxicity Data for this compound on RAW 264.7 Cells
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.5 ± 5.3 |
| 25 | 91.3 ± 6.1 |
| 50 | 70.1 ± 7.2 |
| 100 | 45.8 ± 8.5 |
Result Interpretation: Based on this data, concentrations up to 25 µM are considered non-toxic and suitable for subsequent functional assays.
Protocol: Anti-inflammatory Screening (Nitric Oxide Assay)
This protocol provides a preliminary screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells as described in the cytotoxicity protocol.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Transfer 50 µL of the cell supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only control.
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Treatment | This compound (µM) | NO Production (% of LPS Control) (Mean ± SD) |
| Vehicle | 0 | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 0 | 100 ± 8.9 |
| LPS + this compound | 1 | 85.4 ± 7.5 |
| LPS + this compound | 5 | 62.1 ± 6.8 |
| LPS + this compound | 10 | 41.3 ± 5.4 |
| LPS + this compound | 25 | 25.8 ± 4.9 |
Result Interpretation: The data suggests a dose-dependent inhibition of NO production, indicating significant anti-inflammatory potential and justifying further investigation into the underlying mechanism.
Mechanism of Action: NF-κB Signaling Pathway
The inhibition of NO production often points towards an upstream modulation of inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Protocol: NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the activity of the NF-κB transcription factor. It uses a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
Methodology:
-
Cell Line: Use a stable cell line, such as HEK293-NFκB-luc or RAW 264.7-NFκB-luc.
-
Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound (1, 5, 10, 25 µM) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulant (e.g., 100 ng/mL LPS for RAW cells, or 10 ng/mL TNF-α for HEK293 cells) to all wells except the negative control.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's instructions.
-
Analysis: Normalize the luciferase activity to a cell viability assay performed in parallel (e.g., CellTiter-Glo®). Calculate the percentage of inhibition relative to the stimulated control.
Caption: Experimental workflow for the NF-κB Luciferase Reporter Gene Assay.
Table 4: Hypothetical NF-κB Inhibition Data for this compound
| Treatment | This compound (µM) | Normalized Luciferase Activity (% of Stimulated Control) (Mean ± SD) |
| Vehicle | 0 | 3.5 ± 0.8 |
| Stimulant (LPS/TNF-α) | 0 | 100 ± 12.1 |
| Stimulant + this compound | 1 | 89.1 ± 9.8 |
| Stimulant + this compound | 5 | 55.7 ± 8.2 |
| Stimulant + this compound | 10 | 30.2 ± 6.1 |
| Stimulant + this compound | 25 | 15.6 ± 4.5 |
Result Interpretation: The results demonstrate that this compound inhibits NF-κB transcriptional activity in a dose-dependent manner, suggesting that its anti-inflammatory effects are mediated, at least in part, through the inhibition of this key signaling pathway.
Conclusion and Future Directions
The protocols described herein provide a systematic approach to the initial in vitro characterization of this compound. The hypothetical data suggest that this compound is a non-toxic compound with significant anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway.
Further studies should aim to:
-
Identify the direct molecular target: Perform enzyme inhibition assays against key kinases in the NF-κB pathway (e.g., IKKβ) or use chemical proteomics to identify binding partners.
-
Validate the mechanism: Use techniques like Western blotting to confirm the inhibition of IκBα phosphorylation and degradation, and the nuclear translocation of p65.
-
Assess broader activity: Investigate effects on other inflammatory pathways, such as MAPK or JAK-STAT pathways.
-
Transition to in vivo models: Evaluate the efficacy of this compound in animal models of inflammation to confirm its therapeutic potential.
References
Application Notes and Protocols for Stemonidine in Insecticidal Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine (B1263532), a member of the Stemona alkaloids, represents a class of natural compounds with significant potential for development as bio-insecticides. These alkaloids are derived from the roots of various Stemona species, which have a history of use in traditional medicine and as natural pesticides. This document provides detailed application notes and protocols for the investigation of this compound's insecticidal properties, intended to guide researchers in the screening, characterization, and mechanistic evaluation of this promising compound. While specific data on this compound is limited, the protocols and proposed mechanisms are based on established methodologies for insecticidal testing and research on closely related Stemona alkaloids.
Data Presentation: Insecticidal Efficacy of Stemona Alkaloids
The following table summarizes the reported insecticidal activities of various Stemona alkaloids and extracts against different insect species. This data provides a comparative baseline for evaluating the potency of this compound.
| Compound/Extract | Insect Species | Bioassay Type | Efficacy Metric | Value | Reference |
| Didehydrostemofoline | Spodoptera littoralis | Feeding Assay | LC50 | 1.8 ppm | [1] |
| Stemofoline | Spodoptera littoralis | Feeding Assay | LC50 | 7.5 ppm | [1] |
| Didehydrostemofoline | Spodoptera littoralis | Contact Toxicity | --- | Higher than Pyrethrum extract | [1] |
| Stemofoline | Spodoptera littoralis | Contact Toxicity | --- | Higher than Pyrethrum extract | [1] |
| Stemona collinsiae Ethanolic Root Extract | Parasarcophaga ruficornis (larvae) | Direct Contact | LD50 | 31.7 ± 0.0 mg/larva | [2] |
| Stemona collinsiae Ethanolic Root Extract | Parasarcophaga ruficornis (larvae) | Secondary Contact | LD50 | 1.4 ± 0.0 mg/cm²/larva | |
| Stemona collinsiae Ethanolic Root Extract | Parasarcophaga ruficornis (adults) | Oral Administration | LD50 | 0.145 ± 0.070 g extract/g glucose | |
| Stenine B | --- | Acetylcholinesterase Inhibition | IC50 | 2.1 ± 0.2 µM | |
| Stenine | --- | Acetylcholinesterase Inhibition | IC50 | 19.8 ± 2.5 µM |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol outlines a general procedure for the extraction and isolation of this compound from Stemona plant material, which can be adapted based on the specific plant species and available laboratory equipment.
1. Materials and Reagents:
-
Dried and powdered roots of Stemona sp.
-
Methanol (B129727) (reagent grade)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, 2%)
-
Ammonia (B1221849) solution (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol, ethyl acetate)
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates and developing chamber
2. Extraction Procedure:
-
Macerate the powdered root material with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in 2% HCl to acidify.
-
Partition the acidic solution with dichloromethane to remove non-alkaloidal compounds.
-
Basify the aqueous layer with ammonia solution to a pH of 9-10.
-
Extract the liberated alkaloids with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
3. Isolation by Column Chromatography:
-
Subject the crude alkaloid fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol).
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the compound of interest (this compound) based on TLC profiles.
-
Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.
4. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Insecticidal Bioassays
The following are generalized protocols for assessing the insecticidal activity of this compound. The choice of insect species, concentrations, and specific parameters should be adapted to the research objectives.
This method evaluates the toxicity of this compound upon direct contact with the insect cuticle.
1. Materials:
-
This compound stock solution (dissolved in an appropriate solvent like acetone)
-
Test insects (e.g., larvae of Spodoptera littoralis or adults of Tribolium castaneum)
-
Micropipette or micro-applicator
-
Petri dishes lined with filter paper
-
Ventilated insect rearing containers
2. Procedure:
-
Prepare serial dilutions of the this compound stock solution.
-
Apply a small, precise volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of each insect.
-
A control group should be treated with the solvent only.
-
Place the treated insects in the ventilated containers with access to food.
-
Record mortality at 24, 48, and 72-hour intervals.
-
Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.
This assay assesses the anti-feedant properties of this compound.
1. Materials:
-
This compound solutions of varying concentrations.
-
Leaf discs (from a suitable host plant for the test insect).
-
Test insects (e.g., larvae of a lepidopteran species).
-
Petri dishes.
2. Procedure:
-
Prepare leaf discs of a uniform size.
-
Treat the leaf discs by evenly applying the this compound solutions. Control discs are treated with solvent only.
-
Allow the solvent to evaporate completely.
-
Place one treated and one control leaf disc in each Petri dish.
-
Introduce a single insect larva into each dish.
-
After a set period (e.g., 24 hours), measure the area of each leaf disc consumed.
-
Calculate the feeding deterrence index (FDI) using the formula: FDI (%) = [(C-T)/(C+T)] x 100, where C is the consumption of the control disc and T is the consumption of the treated disc.
This in vitro assay investigates the potential of this compound to inhibit the key nervous system enzyme, acetylcholinesterase.
1. Materials:
-
Purified acetylcholinesterase (from a commercial source or extracted from the target insect).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (pH 8.0).
-
This compound solutions at various concentrations.
-
96-well microplate reader.
2. Procedure:
-
In a 96-well plate, add phosphate buffer, this compound solution (or buffer for control), and the AChE enzyme solution.
-
Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding DTNB and ATCI.
-
Measure the change in absorbance at 412 nm over time using the microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of AChE inhibition for each this compound concentration.
-
Determine the IC50 value (the concentration of this compound required to inhibit 50% of the AChE activity).
Visualizations
Experimental Workflow for Insecticidal Activity Screening
Caption: Workflow for the extraction, bioassay, and analysis of this compound's insecticidal activity.
Hypothesized Signaling Pathway: this compound as an AChE Inhibitor
Based on the activity of related Stemona alkaloids, this compound is hypothesized to act as an acetylcholinesterase (AChE) inhibitor. The following diagram illustrates this proposed mechanism of action at the synaptic cleft of an insect neuron.
References
Application of Stemonidine in Neuropharmacology: Information Not Available
A comprehensive search of scientific literature and databases has revealed a significant lack of information regarding the application of a compound named "Stemonidine" in the field of neuropharmacology.
It is possible that "this compound" may be a very novel or proprietary compound with research that is not yet publicly available. Alternatively, it could be a misspelling or a less common name for a different, known compound.
Alternative Well-Researched Topics:
For researchers, scientists, and drug development professionals interested in the neuropharmacology of natural compounds, we recommend exploring the extensive research available on other substances with significant and well-documented effects on the central nervous system. Two such examples are:
-
Stepholidine: A naturally occurring alkaloid with a unique pharmacological profile as a dopamine (B1211576) D1 receptor partial agonist and D2 receptor antagonist. It has been investigated for its potential in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
-
Flavonoids: A broad class of polyphenolic compounds found in many plants. Numerous studies have demonstrated their neuroprotective, anti-inflammatory, and antioxidant properties, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Should you wish to proceed with a detailed report on either of these, or another well-documented neuropharmacological agent, we would be pleased to generate comprehensive Application Notes and Protocols, including data presentation, experimental methodologies, and pathway visualizations, as originally requested.
Stemonidine and its Congeners: Application Notes for Therapeutic Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine (B1263532) belongs to the broader class of Stemona alkaloids, a unique group of natural products isolated from the Stemonaceae plant family. These plants have a history of use in traditional medicine, particularly in Southeast Asia, for treating respiratory ailments and as insecticides. Structurally, Stemona alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus. This document provides an overview of the therapeutic potential of this compound and related Stemona alkaloids, focusing on their anti-inflammatory, antitussive, and insecticidal properties. Detailed protocols for key in vitro and in vivo assays are provided to facilitate further research and development.
Therapeutic Potential and Mechanism of Action
Stemona alkaloids have demonstrated a range of biological activities that suggest their potential as therapeutic agents. The primary areas of interest include:
-
Anti-inflammatory Activity: Certain Stemona alkaloids have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. This effect is believed to be mediated, at least in part, through the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
-
Antitussive Activity: Several Stemona alkaloids exhibit potent antitussive (cough-suppressing) effects. The proposed mechanism involves the modulation of the cough reflex arc. Some alkaloids may act peripherally, potentially interacting with sensory nerves in the airways, such as those expressing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a known sensor for cough-inducing stimuli. Others may have central nervous system effects.
-
Insecticidal Activity: A well-documented property of Stemona alkaloids is their toxicity to various insect species. The mode of action for some of these alkaloids involves the disruption of the insect nervous system, with some compounds acting as agonists or antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of representative Stemona alkaloids.
Table 1: Anti-inflammatory Activity of Stemona Alkaloids
| Compound | Assay | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) of Control |
| Stemjapine A | NO Production Inhibition | RAW 264.7 | 19.7 | Dexamethasone | 11.7 |
| Stemjapine C | NO Production Inhibition | RAW 264.7 | 13.8 | Dexamethasone | 11.7 |
Table 2: Antitussive Activity of Stemona Alkaloids
| Compound | Animal Model | Induction Method | Route of Administration | Effective Dose |
| Neotuberostemonine | Guinea Pig | Citric Acid Aerosol | Intraperitoneal | Dose-dependent inhibition |
| Tuberostemonine | Guinea Pig | Citric Acid Aerosol | Intraperitoneal & Oral | Dose-dependent inhibition |
| Croomine | Guinea Pig | Citric Acid Aerosol | - | ID50: 0.18 mmol/kg |
Table 3: Insecticidal Activity of Stemona Alkaloids
| Compound | Insect Species | Bioassay Method | LC50 |
| Stemofoline | Spodoptera littoralis | Chronic Feeding | 2.4 ppm |
| Didehydrostemofoline | Spodoptera littoralis | - | - |
Experimental Protocols
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Test compounds (Stemona alkaloids)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[1][2]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production.[1][2]
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.[2]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vivo Antitussive Activity: Citric Acid-Induced Cough Model in Guinea Pigs
This protocol describes the induction of cough in guinea pigs using citric acid aerosol to evaluate the antitussive effects of test compounds.
Materials:
-
Male Hartley guinea pigs (180-320g)
-
Citric acid solution (0.4 M)
-
Whole-body plethysmograph equipped with a microphone
-
Nebulizer
-
Test compounds (Stemona alkaloids)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., codeine)
Procedure:
-
Acclimatization: Acclimatize the guinea pigs to the experimental conditions and the plethysmograph chamber.
-
Administration of Compounds: Administer the test compounds, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal or oral) at a specified time before the citric acid challenge.
-
Cough Induction: Place the animal in the whole-body plethysmograph and expose it to a nebulized aerosol of 0.4 M citric acid for a defined period (e.g., 3-5 minutes).
-
Data Recording: Record the number of coughs for a specific observation period (e.g., 10-14 minutes) using the microphone and pressure changes detected by the plethysmograph.
-
Analysis: Compare the number of coughs in the treated groups to the vehicle control group to determine the percentage of cough inhibition.
In Vitro Insecticidal Activity: Leaf-Dip Bioassay with Spodoptera littoralis
This protocol outlines a method to assess the insecticidal activity of test compounds against the larvae of the cotton leafworm, Spodoptera littoralis.
Materials:
-
Second or fourth instar larvae of Spodoptera littoralis
-
Castor bean leaves
-
Test compounds (Stemona alkaloids)
-
Solvent for dissolving compounds (e.g., acetone (B3395972) or ethanol)
-
Wetting agent (e.g., Triton X-100)
-
Petri dishes or glass jars
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in a suitable solvent containing a wetting agent.
-
Leaf Treatment: Dip castor bean leaves into the test solutions for approximately 30 seconds and allow them to air dry. For the control group, dip leaves in the solvent with the wetting agent only.
-
Exposure: Place the treated leaves in petri dishes or glass jars lined with filter paper. Introduce a known number of larvae (e.g., 10) into each container.
-
Incubation: Maintain the containers at a controlled temperature (e.g., 25-27°C) and photoperiod.
-
Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the larvae) using probit analysis.
Analytical Protocol: HPLC Quantification of Stemona Alkaloids
This protocol provides a general method for the quantification of Stemona alkaloids in plant extracts or other samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) in phosphoric acid)
-
Standard reference compounds of the Stemona alkaloids of interest
-
Sample extracts
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase, which typically consists of a gradient of acetonitrile and an aqueous buffer. A common mobile phase is a gradient of acetonitrile and 0.1% triethylamine in water, adjusted to a specific pH.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the reference alkaloids at known concentrations.
-
Sample Preparation: Dissolve the sample extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter. Solid-phase extraction (SPE) may be used for sample clean-up and concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and a buffered aqueous solution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 295 nm) or ELSD.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and identify the peaks based on the retention times of the standards. Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
Cell-Based Assays for Elucidating the Mechanism of Action of Stemonidine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine, a member of the Stemona alkaloid family, has garnered interest for its potential neuropharmacological activities. Understanding the mechanism of action of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for a panel of cell-based assays designed to investigate the effects of this compound on key neuronal processes, including cholinergic signaling, neurite outgrowth, and cell viability. The provided protocols are intended to serve as a guide for researchers to explore the neurotrophic and neuroprotective properties of this compound.
Data Presentation
The following table summarizes the acetylcholinesterase (AChE) inhibitory activity of compounds structurally related to this compound, providing a basis for investigating this compound's own potential in this area.
| Compound | Target | IC50 (µM)[1] | Assay Type |
| Stenine B | Acetylcholinesterase | 2.1 ± 0.2 | Enzymatic Assay |
| Stenine | Acetylcholinesterase | 19.8 ± 2.5 | Enzymatic Assay |
Key Experimental Protocols
Acetylcholinesterase Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132).
Principle: The assay is based on the Ellman's method, where acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of this compound indicates inhibition of AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
AChE solution: Prepare a stock solution of AChE in PBS. The final concentration in the well should be optimized for a linear reaction rate.
-
ATCI solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB solution: Prepare a stock solution of DTNB in PBS.
-
This compound solutions: Prepare a serial dilution of this compound in PBS to determine the IC50 value.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of this compound solution at various concentrations.
-
Add 140 µL of PBS and 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 20 µL of ATCI solution to each well to start the colorimetric reaction.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity).
-
Nicotinic Acetylcholine Receptor Activation Assay (Calcium Imaging)
This assay assesses the ability of this compound to modulate the activity of nicotinic acetylcholine receptors (nAChRs) by measuring changes in intracellular calcium concentration.
Principle: Neuronal cells expressing nAChRs are loaded with a calcium-sensitive fluorescent dye. Activation of nAChRs by an agonist leads to an influx of calcium ions, causing an increase in fluorescence intensity. This compound can be evaluated for its agonist or antagonist properties by measuring its effect on intracellular calcium levels, either alone or in the presence of a known nAChR agonist.
Materials:
-
SH-SY5Y or PC12 cells (or other suitable neuronal cell line expressing nAChRs)
-
Cell culture medium
-
Fluo-4 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Nicotine (as a reference agonist)
-
Mecamylamine (as a reference antagonist)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Culture and Plating:
-
Culture SH-SY5Y or PC12 cells in appropriate medium.
-
Seed cells into a 96-well black, clear-bottom plate and allow them to adhere and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
-
Record baseline fluorescence for a few seconds.
-
To test for agonist activity, add this compound at various concentrations and record the fluorescence change over time.
-
To test for antagonist activity, pre-incubate the cells with this compound for a defined period before adding a known nAChR agonist (e.g., nicotine) and record the fluorescence change.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by dividing ΔF by the baseline fluorescence (F0) to get ΔF/F0.
-
For agonist activity, plot ΔF/F0 against this compound concentration to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against this compound concentration to determine the IC50 value.
-
Neurite Outgrowth Assay
This assay evaluates the effect of this compound on neuronal differentiation and the extension of neurites, which is a crucial process in neuronal development and regeneration.
Principle: PC12 cells, a rat pheochromocytoma cell line, are commonly used for this assay as they differentiate and extend neurites in response to nerve growth factor (NGF). The effect of this compound on neurite outgrowth can be quantified by measuring the length and number of neurites per cell.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen-coated culture plates
-
Microscope with a camera and image analysis software
Protocol:
-
Cell Plating:
-
Seed PC12 cells onto collagen-coated plates in complete culture medium.
-
-
Treatment:
-
After 24 hours, replace the medium with a low-serum medium containing a suboptimal concentration of NGF.
-
Add this compound at various concentrations to the wells. Include a positive control (optimal NGF concentration) and a negative control (low-serum medium only).
-
Incubate the cells for 48-72 hours.
-
-
Image Acquisition and Analysis:
-
Capture images of the cells using a microscope.
-
Using image analysis software, measure the following parameters for a significant number of cells per condition:
-
Percentage of cells with neurites (a neurite is typically defined as a process longer than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters in this compound-treated cells to the control groups.
-
Determine the effective concentration range of this compound that promotes neurite outgrowth.
-
Cytotoxicity Assay
This assay determines the potential toxic effects of this compound on neuronal cells at various concentrations.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
SH-SY5Y or PC12 cells
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Plating:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Conclusion
The described cell-based assays provide a comprehensive framework for investigating the mechanism of action of this compound. By systematically evaluating its effects on acetylcholinesterase activity, nicotinic acetylcholine receptor function, neurite outgrowth, and cell viability, researchers can gain valuable insights into its potential as a neuroactive compound. The quantitative data obtained from these assays will be instrumental in guiding further preclinical development and understanding the therapeutic potential of this compound.
References
Application Notes and Protocols for In Vivo Studies of Stemonidine and Related Stemona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine (B1263532) belongs to the Stemona family of alkaloids, a class of natural products isolated from the roots of Stemonaceae plants. These plants have a history of use in traditional medicine, particularly in East Asia, for treating respiratory ailments and as insecticides.[1] Modern research has revealed a range of biological activities for Stemona alkaloids, including antitussive, anti-inflammatory, and insecticidal properties.[2][3][4] The anti-inflammatory effects of some Stemona alkaloids have been attributed to their ability to inhibit the production of nitric oxide (NO).[2]
This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound or related Stemona alkaloids. Due to the limited availability of specific data for this compound, the following protocols are based on general principles for alkaloid formulation and the known biological activities of structurally similar Stemona alkaloids.
Physicochemical Properties
A summary of the known and inferred physicochemical properties of this compound and related Stemona alkaloids is presented in Table 1. It is crucial to experimentally determine the specific properties of the compound being used before proceeding with formulation.
| Property | Data | Source |
| Molecular Formula | Varies among different Stemona alkaloids (e.g., Neotuberostemonine: C22H33NO5) | |
| Molecular Weight | Typically ranges from 300 to 450 g/mol | |
| Appearance | Crystalline solid | Inferred |
| Solubility | - Water: Generally low to insoluble. - Organic Solvents: Soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). | Inferred |
| Stability | - pH: Stability is pH-dependent; degradation may occur at highly acidic or alkaline pH. - Temperature: Susceptible to degradation at elevated temperatures. | Inferred |
| pKa | Expected to have a basic pKa due to the nitrogen atom in the alkaloid structure. | Inferred |
In Vivo Formulation Protocol
This protocol describes the preparation of a solution-based formulation of a Stemona alkaloid for intraperitoneal (i.p.) or intravenous (i.v.) administration in a rodent model. This formulation is designed to enhance the solubility of a poorly water-soluble compound.
Materials and Reagents
-
This compound (or related Stemona alkaloid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Formulation Procedure
-
Vehicle Preparation:
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing DMSO and PEG400 in a 1:1 ratio (v/v). For example, mix 50 µL of DMSO with 50 µL of PEG400.
-
Vortex the mixture thoroughly for 1 minute to ensure homogeneity.
-
-
Dissolving the Compound:
-
Weigh the required amount of the Stemona alkaloid and add it to a sterile microcentrifuge tube.
-
Add the prepared vehicle (DMSO:PEG400) to the compound. The volume of the vehicle should be calculated to achieve a high stock concentration of the compound (e.g., 10-20 mg/mL).
-
Vortex the mixture vigorously for 5-10 minutes. If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes.
-
-
Final Dilution:
-
Once the compound is completely dissolved in the vehicle, add sterile saline to achieve the final desired concentration for injection. The final concentration of the organic solvents (DMSO and PEG400) should be minimized to avoid toxicity. A common final concentration for DMSO in vivo is less than 5%.
-
For example, to prepare a 1 mg/mL final solution from a 10 mg/mL stock, take 100 µL of the stock solution and add 900 µL of sterile saline.
-
Vortex the final solution gently to mix.
-
-
Administration:
-
Administer the final formulation to the animals immediately after preparation. Do not store the final formulation for extended periods.
-
The volume of administration will depend on the animal's weight and the desired dose.
-
Experimental Workflow for In Vivo Study
Hypothetical In Vivo Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data for a Stemona alkaloid following a single intravenous administration in rats. This data is for illustrative purposes only and should be experimentally determined.
| Parameter | Value | Units |
| Dose | 5 | mg/kg |
| Cmax (Maximum Plasma Concentration) | 1250 | ng/mL |
| Tmax (Time to Cmax) | 0.08 | h |
| AUC(0-t) (Area Under the Curve) | 2500 | ng*h/mL |
| t1/2 (Half-life) | 2.5 | h |
| Vd (Volume of Distribution) | 4 | L/kg |
| CL (Clearance) | 2 | L/h/kg |
Postulated Signaling Pathway
Based on the reported anti-inflammatory activity of Stemona alkaloids through the inhibition of NO production, a plausible mechanism of action involves the modulation of the NF-κB signaling pathway. NO is produced by inducible nitric oxide synthase (iNOS), the expression of which is regulated by the transcription factor NF-κB.
Safety and Toxicology
Preliminary toxicological data for a bioinsecticide containing Stemona crude extract suggest potential toxicity at high doses. Therefore, it is essential to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) of the specific Stemona alkaloid being investigated. Animals should be closely monitored for any adverse effects, including changes in body weight, food and water intake, and clinical signs of toxicity.
Conclusion
The protocols and information provided herein offer a framework for the in vivo investigation of this compound and related Stemona alkaloids. Due to the limited specific data on this compound, researchers are strongly encouraged to perform preliminary studies to determine its physicochemical properties and to establish a suitable and safe formulation for their specific experimental needs. The postulated mechanism of action provides a starting point for further mechanistic studies to elucidate the therapeutic potential of this class of compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Purification of Stemonidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chromatographic purification of Stemonidine, a bioactive alkaloid isolated from the roots of Stemona tuberosa. The methodologies outlined below are designed to yield high-purity this compound suitable for further research and development.
Introduction
This compound is a member of the Stemona alkaloids, a diverse group of natural products known for their interesting structural features and biological activities. The purification of this compound from its natural source is a critical step for its pharmacological evaluation and potential therapeutic applications. This protocol employs a two-step chromatographic process, involving silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC), to achieve high purity.
Experimental Overview
The overall workflow for the purification of this compound is depicted below. The process begins with the extraction of total alkaloids from the plant material, followed by a two-step chromatographic purification.
Figure 1: General workflow for the purification of this compound.
Detailed Experimental Protocols
Extraction of Total Alkaloids
This initial step aims to extract the total alkaloid content from the dried and powdered roots of Stemona tuberosa.
Materials:
-
Dried and powdered roots of Stemona tuberosa
-
2% Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Rotary evaporator
-
pH meter
Protocol:
-
Macerate the powdered roots of Stemona tuberosa with 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in 2% HCl to a pH of approximately 2.
-
Wash the acidic solution with dichloromethane to remove non-alkaloidal components.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.
-
Extract the basified solution with dichloromethane.
-
Combine the organic layers and concentrate to dryness to yield the crude alkaloid extract.
Silica Gel Column Chromatography
This step serves as the primary purification to separate this compound from other major alkaloids.
Materials:
-
Crude alkaloid extract
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
-
UV lamp (254 nm)
Protocol:
-
Prepare a silica gel column using a slurry packing method with dichloromethane.
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of dichloromethane-methanol (from 100:0 to 90:10, v/v).
-
Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing this compound based on the TLC profile.
-
Concentrate the combined fractions to obtain a semi-purified this compound fraction.
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step utilizes preparative HPLC to achieve high-purity this compound.
Materials:
-
Semi-purified this compound fraction
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
-
Acetonitrile (B52724) (ACN)
-
Water with 0.1% Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Protocol:
-
Dissolve the semi-purified this compound fraction in the mobile phase and filter through a 0.22 µm syringe filter.
-
Set up the preparative HPLC system with the specified column and mobile phase.
-
Inject the sample onto the column.
-
Elute with a gradient of acetonitrile in water (with 0.1% TFA) at a flow rate of 4 mL/min. A typical gradient could be 20-50% acetonitrile over 30 minutes.
-
Monitor the elution at a wavelength of 210 nm.
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the quantitative data obtained during a typical purification process of this compound from 1 kg of dried Stemona tuberosa roots.
| Purification Step | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |
| Extraction | 1000 | 12,500 (Crude Alkaloids) | 1.25 | ~15 |
| Silica Gel Column | 12.5 | 850 (Semi-pure this compound) | 6.8 | ~85 |
| Preparative HPLC | 0.85 | 650 (Pure this compound) | 76.5 | >98 |
Biosynthetic Pathway of this compound
This compound, like other Stemona alkaloids, is believed to be derived from L-ornithine. The proposed biosynthetic pathway involves the formation of a pyrrolidine (B122466) ring from L-ornithine, which then undergoes a series of complex reactions, including the addition of polyketide-derived units, to form the intricate core structure of this compound.
Figure 2: Proposed biosynthetic pathway of this compound.
Conclusion
The described two-step chromatographic protocol provides an effective method for the purification of this compound from Stemona tuberosa. The combination of silica gel column chromatography and preparative HPLC allows for the isolation of this compound with high purity, which is essential for its further chemical and biological studies. This application note serves as a valuable resource for researchers working on the isolation and characterization of natural products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Stemonidine and Related Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Stemonidine and structurally related Stemona alkaloids.
Introduction
The synthesis of Stemona alkaloids, such as this compound, presents significant challenges due to their complex, polycyclic structures and multiple stereocenters. It is crucial for researchers to be aware that the initially proposed structure of this compound was later proven to be incorrect through total synthesis. The actual natural product was identified as stemospironine[1]. This guide addresses challenges relevant to the synthesis of this corrected structure and other related alkaloids in the family.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound/Stemospironine and related Stemona alkaloids?
A1: The primary challenges include:
-
Construction of Complex Ring Systems: These molecules feature intricate polycyclic skeletons, often containing seven-membered azepine rings, fused lactones, and pyrrolidine (B122466) rings.[1][2]
-
Stereocontrol: The presence of multiple contiguous stereocenters requires highly stereoselective reactions to obtain the desired diastereomer.[3][4]
-
Protecting Group Strategy: The synthesis involves numerous steps, necessitating a robust and orthogonal protecting group strategy to mask reactive functional groups chemoselectively.
-
Low Overall Yields: Due to the high number of steps, achieving a good overall yield is a significant hurdle. Optimizing each step is critical.
-
Purification: Intermediates can be difficult to purify, requiring advanced chromatographic techniques.
Q2: How is stereocontrol typically achieved in these complex syntheses?
A2: Stereocontrol is a central challenge and is often addressed through several key strategies:
-
Chiral Pool Synthesis: Starting from enantiomerically pure starting materials, such as (S)-prolinol.
-
Diastereoselective Reactions: Intramolecular reactions, like the Diels-Alder reaction, can be designed to favor the formation of one diastereomer.
-
Substrate Control: Existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions. This includes strategies like thermodynamically controlled regioselective enolization.
-
Auxiliary-Controlled Reactions: Using chiral auxiliaries to direct stereoselective transformations.
-
Silicon-Containing Compounds: Utilizing the steric and electronic properties of silyl (B83357) groups to control the stereochemistry of reactions such as enolate methylations and hydroborations.
Q3: What are common protecting group strategies, and what issues can arise?
A3: A successful multi-step synthesis relies on an orthogonal protecting group strategy, where one group can be removed without affecting others.
-
Common Amine Protecting Groups: Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are frequently used. Boc is acid-labile, while Fmoc is removed under mild basic conditions.
-
Common Hydroxyl Protecting Groups: Silyl ethers (e.g., TBDMS) and benzyl (B1604629) (Bn) ethers are common choices.
-
Potential Issues:
-
Incomplete Deprotection: The protecting group fails to be completely removed, leading to a mixture of products.
-
Unexpected Side Reactions: The conditions used for deprotection may cause unintended reactions elsewhere in the molecule.
-
Protecting Group Migration: In molecules with multiple hydroxyl groups, silyl groups can sometimes migrate from one oxygen to another.
-
Q4: What are the recommended methods for purifying synthetic intermediates?
A4: Purification is critical at multiple stages.
-
Flash Column Chromatography: This is the most common method for purifying intermediates on a laboratory scale. Silica (B1680970) gel is a standard stationary phase.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure final compounds, reverse-phase or normal-phase HPLC is used.
-
Crystallization: If an intermediate is a stable, crystalline solid, crystallization can be a highly effective method for achieving high purity.
-
Intermediate Purification Steps: These steps utilize chromatography's resolving power to separate the target compound from impurities. Resins with smaller particle sizes (65 µm and smaller) are often used for better resolution.
Troubleshooting Guides
Problem: Low Yield in Key Cyclization Step
Q: My key intramolecular Diels-Alder (or Staudinger-aza-Wittig) reaction is giving a very low yield. What factors should I investigate?
A: Low yields in complex cyclization reactions are a common problem. A systematic optimization of reaction conditions is necessary. Key parameters to investigate include temperature, solvent, catalyst, and concentration.
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene (B28343) | None | 80 | 24 | <10 |
| 2 | Toluene | Sc(OTf)₃ (10) | 80 | 12 | 45 |
| 3 | Dioxane | Sc(OTf)₃ (10) | 80 | 12 | 65 |
| 4 | Dioxane | Sc(OTf)₃ (10) | 100 | 6 | 78 |
| 5 | Dioxane | Yb(OTf)₃ (10) | 100 | 6 | 72 |
| 6 | Dioxane | Sc(OTf)₃ (10) | 100 | 12 | 75 |
| 7 | Dioxane | Sc(OTf)₃ (5) | 100 | 6 | 68 |
This table is a representative example based on general optimization principles; specific conditions depend on the exact substrates and reaction.
Problem: Poor Stereoselectivity
Q: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity often requires fine-tuning the reaction environment to amplify the energetic difference between the transition states leading to the different stereoisomers.
-
Temperature: Lowering the reaction temperature often increases selectivity, as it makes the reaction more sensitive to small differences in activation energy.
-
Catalyst Choice: For catalyzed reactions, the steric bulk and electronic properties of the catalyst (and its ligands) are paramount. A chiral catalyst or auxiliary may be required.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state.
-
Substrate Modification: Altering a functional group distal to the reacting center can sometimes have a profound effect on stereoselectivity by changing the preferred conformation of the molecule.
Problem: Failure of a Protecting Group Removal (Deprotection)
Q: I am having trouble removing a Boc protecting group without decomposing my molecule. What are my options?
A: This is a common issue when sensitive functional groups are present. The standard strong acid conditions (e.g., neat TFA) may be too harsh.
Table 2: Common Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Cleavage Conditions | Comments |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic (TFA, HCl in Dioxane) | Can be too harsh for sensitive substrates. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., 20% Piperidine in DMF) | Mild conditions, orthogonal to Boc. |
| Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenation (H₂, Pd/C) | Incompatible with double/triple bonds. |
| Trifluoroacetyl | Tfa | Mildly Basic (Piperidine, NaOH) | Prone to racemization during activation. |
Troubleshooting Steps:
-
Milder Acidic Conditions: Try using milder acids like 10-50% TFA in a scavenger-containing solvent like Dichloromethane (DCM), or use zinc bromide (ZnBr₂) in an appropriate solvent.
-
Change Protecting Group: If the substrate is consistently too sensitive, the synthesis may need to be re-routed using a more labile protecting group or one that can be removed under orthogonal conditions (e.g., switching from Boc to Fmoc).
Detailed Experimental Protocols
Sample Protocol: Staudinger-Aza-Wittig Reaction for Azepine Ring Formation
This protocol is a representative example for the formation of a seven-membered azepine ring, a core feature of many Stemona alkaloids.
1. Staudinger Reaction (Azide to Iminophosphorane):
-
To a solution of the azide (B81097) precursor (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add triphenylphosphine (B44618) (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the azide. Nitrogen gas evolution will be observed.
-
The solvent is typically removed under reduced pressure, and the crude iminophosphorane is used directly in the next step without further purification.
2. Intramolecular Aza-Wittig Reaction:
-
Dissolve the crude iminophosphorane in a high-boiling, anhydrous solvent such as toluene or xylene (to achieve a final concentration of ~0.01 M, favoring intramolecular reaction).
-
Heat the solution to reflux (110-140 °C) under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours to complete.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude cyclic imine by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The triphenylphosphine oxide byproduct will also be removed during this step.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of (-)-stemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled total synthesis of the Stemona alkaloid (-)-stenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Stemonidine Solubility Enhancement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in solubilizing stemonidine (B1263532)?
This compound, a member of the Stemona alkaloid family, is presumed to be a poorly water-soluble compound due to its complex and largely hydrophobic molecular structure.[1][2] Like many alkaloids, its solubility is expected to be pH-dependent. The primary challenges include low aqueous solubility, which can lead to poor dissolution rates and, consequently, low bioavailability for oral dosage forms.
Q2: Which solubility enhancement techniques are most promising for this compound?
Based on the physicochemical properties of related alkaloids and poorly soluble drugs in general, the following techniques hold significant promise for enhancing this compound solubility:
-
Solid Dispersion: This technique involves dispersing this compound in an inert carrier matrix at a solid state.[3][4][5] It can lead to the formation of an amorphous solid dispersion, which has a higher energy state and thus greater solubility than the crystalline form.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.
-
Nanosuspension: This involves reducing the particle size of this compound to the nanometer range. The increased surface area leads to a higher dissolution velocity and saturation solubility.
-
Salt Formation: As an alkaloid, this compound possesses basic nitrogen atoms that can be protonated to form salts. These salts often exhibit significantly higher aqueous solubility compared to the free base.
Q3: How can I quantify the solubility of this compound after applying an enhancement technique?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of Stemona alkaloids. UV-Visible spectrophotometry can also be a simpler, alternative method if this compound has a distinct chromophore and there are no interfering substances in the formulation.
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Formation of Solid Dispersion
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Poor miscibility between this compound and the carrier. | Screen a variety of carriers with different properties (e.g., PVP K30, HPMC, Soluplus®, Gelucire 50/13). |
| Inappropriate solvent system for the solvent evaporation method. | Select a common solvent in which both this compound and the carrier are highly soluble. |
| Thermal degradation of this compound during the fusion method. | Use a lower melting point carrier or switch to the solvent evaporation method. |
| Incorrect drug-to-carrier ratio. | Optimize the ratio to ensure molecular dispersion. Start with ratios like 1:1, 1:5, and 1:10 (drug:carrier) and analyze the product for crystallinity. |
Issue 2: Cyclodextrin Complex Shows Only a Marginal Increase in Solubility
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Poor fit of the this compound molecule within the cyclodextrin cavity. | Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) which have varying cavity sizes and hydrophilicity. |
| Incorrect stoichiometry of the complex. | Determine the optimal molar ratio (e.g., 1:1, 1:2) using methods like the continuous variation method (Job's plot). |
| Inefficient complexation method. | Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to find the most effective one for your system. |
| pH of the medium is not optimal for complexation. | Investigate the effect of pH on the stability constant of the inclusion complex, as ionization of the drug can affect its binding affinity. |
Issue 3: Nanosuspension is Unstable and Shows Particle Aggregation
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Insufficient stabilization. | Screen different types and concentrations of stabilizers (e.g., surfactants like Tween 80, polymers like PVA). A combination of stabilizers can sometimes be more effective. |
| Ostwald ripening (growth of larger particles at the expense of smaller ones). | Select a stabilizer that provides a strong steric or electrostatic barrier. |
| Inadequate energy input during particle size reduction. | Optimize the parameters of the homogenization or milling process (e.g., pressure, number of cycles, milling time). |
Quantitative Data Summary (Illustrative)
Since specific data for this compound is unavailable, the following tables provide an illustrative template of how to present quantitative data once obtained from experiments. Data for the related alkaloid, tuberostemonine, is included for reference where available.
Table 1: Physicochemical Properties of this compound (Hypothetical) and Tuberostemonine
| Property | This compound (Hypothetical) | Tuberostemonine | Reference |
| Molecular Formula | C₂₂H₃₃NO₄ | C₂₂H₃₃NO₄ | |
| Molecular Weight | 375.5 g/mol | 375.5 g/mol | |
| LogP (calculated) | ~3.9 | 3.9 | |
| Aqueous Solubility | < 1 µg/mL | Not Reported | - |
| Solubility in DMF | - | 10 mg/mL | |
| Solubility in DMSO | - | 1 mg/mL | |
| Solubility in DMF:PBS (pH 7.2) (1:2) | - | 0.33 mg/mL |
Table 2: Illustrative Comparison of this compound Solubility Enhancement Techniques
| Technique | Carrier/Stabilizer | Drug:Carrier Ratio | Solubility Enhancement (Fold Increase) |
| Solid Dispersion | PVP K30 | 1:5 | To be determined |
| Solid Dispersion | Soluplus® | 1:10 | To be determined |
| Cyclodextrin Complex | HP-β-Cyclodextrin | 1:1 Molar Ratio | To be determined |
| Nanosuspension | Tween 80 | N/A | To be determined |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a precisely weighed amount of this compound and the chosen carrier (e.g., PVP K30) in a suitable common solvent (e.g., methanol) in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the resulting powder to obtain a uniform particle size and store it in a desiccator until further analysis.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
-
Mixing: Mix this compound and the selected cyclodextrin (e.g., HP-β-cyclodextrin) in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture and knead thoroughly for 30-45 minutes to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to get a uniform powder.
-
Storage: Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Protocol 3: Determination of this compound Solubility
-
Sample Preparation: Add an excess amount of the this compound formulation (pure drug, solid dispersion, etc.) to a known volume of the desired dissolution medium (e.g., distilled water, phosphate (B84403) buffer pH 7.4) in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifugation/Filtration: Centrifuge the samples at a high speed (e.g., 10,000 rpm) to separate the undissolved solid. Filter the supernatant through a 0.45 µm syringe filter.
-
Quantification: Dilute the filtered solution appropriately and analyze the concentration of this compound using a validated HPLC-UV method.
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound solubility.
Caption: Logical relationship between solubility challenges and enhancement strategies.
References
- 1. d-nb.info [d-nb.info]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stemonidine Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Stemonidine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
For long-term storage, it is recommended to store this compound at or below -20°C in a well-sealed container to minimize thermal degradation. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: How does light affect the stability of this compound?
This compound, like many alkaloids, may be susceptible to photodegradation. It is crucial to protect this compound from light by storing it in amber-colored vials or by wrapping the container in aluminum foil. All handling and experimental procedures should be performed under subdued light conditions whenever possible.
Q3: What is the impact of humidity on this compound stability?
Humidity can promote hydrolytic degradation. This compound should be stored in a desiccated environment. The use of desiccants, such as silica (B1680970) gel, within the storage container is recommended, especially for long-term storage. Ensure the container is tightly sealed to prevent moisture ingress.
Q4: In what type of container should I store this compound?
Use inert, airtight containers, such as amber glass vials with Teflon-lined caps. This will protect the compound from light, moisture, and atmospheric oxygen, all of which can contribute to its degradation.
Q5: Are there any solvents that should be avoided for storing this compound solutions?
While specific solvent stability studies for this compound are not widely available, it is generally advisable to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, use a high-purity, anhydrous aprotic solvent and store at -20°C, protected from light. Avoid acidic or basic aqueous solutions for storage, as these conditions can promote hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results over time. | Degradation of this compound due to improper storage. | 1. Review your storage conditions against the recommendations in the FAQs. 2. Perform a purity analysis of your this compound stock using a validated stability-indicating HPLC method (see Experimental Protocols). 3. If degradation is confirmed, discard the old stock and obtain a fresh batch. Implement stringent storage protocols for the new stock. |
| Appearance of new, unidentified peaks in HPLC chromatograms. | Formation of degradation products. | 1. The primary degradation pathways for related Stemona alkaloids are base hydrolysis and oxidation.[1] 2. Characterize the degradation products using techniques like LC-MS/MS and NMR to understand the degradation pathway. 3. Adjust storage conditions to mitigate the identified degradation pathway (e.g., store under an inert atmosphere to prevent oxidation). |
| Discoloration or change in the physical appearance of the this compound sample. | Significant degradation has likely occurred. | 1. Do not use the sample for experiments. 2. Discard the sample and acquire a fresh batch. 3. Re-evaluate your entire storage and handling procedure to identify and rectify the source of the degradation. |
Quantitative Data on this compound Degradation (Hypothetical)
Due to the lack of specific published stability data for this compound, the following table presents hypothetical degradation data based on general knowledge of alkaloid stability and data from related Stemona alkaloids. This data is for illustrative purposes to emphasize the importance of proper storage conditions.
| Storage Condition | Temperature | Relative Humidity | Light Exposure | Hypothetical % Degradation (after 6 months) |
| Optimal | -20°C | < 20% | Dark | < 1% |
| Sub-optimal 1 | 4°C | 40% | Dark | 2 - 5% |
| Sub-optimal 2 | 25°C (Room Temp) | 60% | Dark | 10 - 20% |
| Sub-optimal 3 | 25°C (Room Temp) | 60% | Ambient Light | > 30% |
Experimental Protocols
1. Protocol for Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or triethylamine, to be optimized for best peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity. Forced degradation studies (see protocol below) are essential to demonstrate the stability-indicating nature of the method.
2. Protocol for Forced Degradation Studies of this compound
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period. Dissolve in an appropriate solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
Visualizations
Caption: Potential Degradation Pathways of this compound.
References
Technical Support Center: Refining Stemofoline Dosage for Cell Culture Experiments
Welcome to the technical support center for the use of stemofoline (B1231652) in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of stemofoline in cancer cell lines?
A1: Stemofoline primarily acts as a P-glycoprotein (P-gp) inhibitor.[1][2][3][4] P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, often overexpressed in multidrug-resistant (MDR) cancer cells.[1] By inhibiting P-gp, stemofoline increases the intracellular accumulation of co-administered chemotherapeutic drugs, thereby enhancing their cytotoxic effects in resistant cancer cells.
Q2: Does stemofoline have cytotoxic effects on its own?
A2: Studies have shown that stemofoline treatment alone does not exhibit significant cytotoxic effects on cancer cells, such as the human multidrug-resistant leukemic cell line K562/Adr. Its primary role in cancer research is as a chemosensitizer, enhancing the efficacy of other anticancer drugs.
Q3: What is a recommended starting concentration for stemofoline in cell culture experiments?
A3: Based on in vitro studies with K562/Adr cells, a concentration of 5 µM stemofoline has been effectively used in combination with chemotherapeutic agents like doxorubicin (B1662922) for 48 hours. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q4: In which cell lines has stemofoline been shown to be effective as a P-gp inhibitor?
A4: Stemofoline has been demonstrated to be effective in human multidrug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein, including the human cervical carcinoma cell line (KB-V1) and the human leukemic cell line (K562/Adr).
Q5: How does stemofoline affect the cell cycle and apoptosis?
A5: When used in combination with a chemotherapeutic agent like doxorubicin in MDR cancer cells, stemofoline enhances the induction of cell cycle arrest at the G1 and G2/M phases. This combination also leads to a significant increase in both early and late apoptotic cell populations compared to treatment with the chemotherapeutic agent alone.
Troubleshooting Guides
Issue 1: No significant enhancement of chemotherapy-induced cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Stemofoline Concentration | Perform a dose-response curve with a fixed concentration of your chemotherapeutic agent and varying concentrations of stemofoline to determine the optimal synergistic concentration. |
| Low P-glycoprotein Expression | Confirm the expression of P-glycoprotein in your cell line using techniques like Western Blot or qPCR. Stemofoline's chemosensitizing effect is dependent on P-gp expression. |
| Incorrect Incubation Time | Optimize the incubation time for the co-treatment. A 48-hour incubation has been shown to be effective in K562/Adr cells. |
| Stemofoline Instability | Prepare fresh stock solutions of stemofoline for each experiment. Although specific stability data in cell culture media is not readily available, it is a general good practice for natural compounds. |
Issue 2: Unexpected cytotoxicity observed with stemofoline alone.
| Possible Cause | Troubleshooting Steps |
| High Stemofoline Concentration | Although generally non-toxic on its own, very high concentrations may induce off-target effects. Lower the concentration of stemofoline to a range previously reported to be non-toxic (e.g., 5 µM). |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities. Perform a dose-response experiment of stemofoline alone on your specific cell line to establish its intrinsic cytotoxicity profile. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve stemofoline is at a non-toxic level in the cell culture medium (typically <0.1%). |
Quantitative Data Summary
| Parameter | Cell Line | Concentration/Dosage | Duration | Observed Effect | Reference |
| Stemofoline (in vitro) | K562/Adr | 5 µM | 48 hours | P-gp inhibition, chemosensitization to Doxorubicin | |
| Doxorubicin (in vitro, with Stemofoline) | K562/Adr | 0-5 µM | 48 hours | Increased apoptosis and G1/G2M cell cycle arrest |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of stemofoline, the chemotherapeutic agent, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise and incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Caption: Mechanism of stemofoline as a P-glycoprotein inhibitor.
References
- 1. Biochemical Mechanism of Modulation of Human P-glycoprotein by Stemofoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical mechanism of modulation of human P-glycoprotein by stemofoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pharmacological Strategy Using Stemofoline for more Efficacious Chemotherapeutic Treatments Against Human Multidrug Resistant Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of P-Glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives [jstage.jst.go.jp]
Addressing low bioactivity of Stemonidine in assays
Welcome to the technical support center for Stemonidine and related Stemona alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the low bioactivity of this compound in various assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or no activity with this compound in my cell-based or enzymatic assay?
Low bioactivity of a natural product like this compound can stem from several factors. It is crucial to systematically investigate the potential causes:
-
Poor Solubility: this compound, like many complex alkaloids, may have limited solubility in aqueous assay buffers. If the compound precipitates, its effective concentration is significantly reduced, leading to an underestimation of its activity. Visual inspection for precipitation in your assay wells is a critical first step.[1]
-
Compound Instability: Natural products can be sensitive to assay conditions such as pH, temperature, and light.[1] Degradation of this compound during incubation can lead to a loss of activity.
-
Aggregation: Hydrophobic compounds can form aggregates in aqueous solutions. These aggregates can lead to non-specific inhibition or sequester the compound, making it unavailable to the target, which often results in misleading or irreproducible results.[2][3]
-
Assay Interference: The compound itself might interfere with the assay technology. For instance, colored or fluorescent compounds can disrupt absorbance- or fluorescence-based readouts.[4] this compound could also be a Pan-Assay Interference Compound (PAIN), showing activity through non-specific mechanisms.
-
Inappropriate Assay Choice: The selected assay may not be suitable for this compound's mechanism of action. A negative result in a highly specific target-based assay doesn't rule out activity via other pathways.
Q2: How can I improve the solubility of this compound for my experiments?
Improving solubility is often the first step in troubleshooting.
-
Use of Co-solvents: While DMSO is a common solvent for stock solutions, its final concentration in the assay should typically be kept low (<0.5%) to avoid solvent-induced artifacts.
-
Solubilizing Agents: Consider the use of non-ionic detergents like Tween-80 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) in the assay buffer to prevent aggregation and improve solubility.
-
Alternative Formulation Strategies: For in vivo or complex cell culture models, exploring formulations with natural deep eutectic solvents (NADES) may be an option, as they have shown promise for solubilizing poorly water-soluble compounds.
Q3: What should I do if I suspect compound aggregation is affecting my results?
Compound aggregation is a frequent cause of false positives and irreproducible data.
-
Include Detergents: Re-run the assay with a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant change in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based activity.
-
Centrifugation: Before adding the compound to the assay plate, centrifuge the intermediate dilution tube at high speed. If the compound is aggregating, this can pellet the larger aggregates, and the activity of the supernatant may be reduced.
-
Dynamic Light Scattering (DLS): For a definitive diagnosis, DLS can be used to directly measure the size of particles in your solution. The presence of particles larger than 100 nm is indicative of aggregation.
Q4: Are there specific bioactivities reported for alkaloids from the Stemona genus?
Yes, several alkaloids isolated from various Stemona species have demonstrated significant inhibitory activity against acetylcholinesterase (AChE). This enzyme is a key target in the treatment of Alzheimer's disease. This suggests that AChE inhibition assays are a relevant starting point for evaluating the bioactivity of this compound.
Quantitative Data Summary
The following table summarizes the reported acetylcholinesterase (AChE) inhibitory activity of several alkaloids isolated from Stemona species, which are structurally related to this compound. This data can serve as a benchmark for your own experiments.
| Compound Name | Source Species | IC50 (µM) vs. AChE | Reference |
| Stenine B | Stemona sessilifolia | 2.1 ± 0.2 | |
| Stenine | Stemona sessilifolia | 19.8 ± 2.5 | |
| (1'R)-Hydroxystemofoline | Stemona aphylla | Most active in study (qualitative) |
Experimental Protocols
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
100 mM Sodium Phosphate (B84403) Buffer (pH 8.0)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of your this compound stock solution in the buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of your diluted this compound solution (or buffer for control/blank wells).
-
Add 20 µL of the AChE enzyme solution to all wells except the blank.
-
Mix gently and incubate the plate at 25°C for 30 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Troubleshooting Workflow for Low Bioactivity
Caption: A step-by-step workflow for diagnosing and addressing low bioactivity.
Factors Contributing to Apparent Low Bioactivity
Caption: Key factors that can lead to observations of low bioactivity.
Simplified Cholinergic Signaling Pathway
Caption: Potential mechanism of this compound as an AChE inhibitor.
References
Navigating the Complexities of Stemonidine Scale-Up: A Technical Support Hub
For researchers, scientists, and drug development professionals embarking on the scale-up synthesis of stemonidine (B1263532), this technical support center offers a comprehensive guide to troubleshooting common issues and provides detailed experimental protocols. The following information is curated to facilitate a smoother, more efficient, and higher-yielding synthetic process.
The total synthesis of this compound, a complex polycyclic alkaloid, presents numerous challenges when transitioning from laboratory-scale to larger-scale production. Success hinges on careful optimization of each synthetic step, robust process control, and a thorough understanding of potential pitfalls. This guide addresses critical aspects of the this compound synthesis, with a focus on providing practical, actionable advice.
Troubleshooting Guide: Common Issues in this compound Scale-Up Synthesis
This section details potential problems that may be encountered during the scale-up synthesis of this compound, along with their probable causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| STS-001 | Low yield in Staudinger-Aza-Wittig Reaction | - Incomplete formation of the phosphazide (B1677712) intermediate.- Hydrolysis of the iminophosphorane.- Steric hindrance in the intramolecular cyclization. | - Ensure anhydrous reaction conditions.- Use freshly distilled solvents and high-purity phosphine (B1218219) reagent.- Optimize reaction temperature and time; prolonged heating can lead to degradation.- Consider a less sterically hindered phosphine if possible. |
| STS-002 | Incomplete Intramolecular Cyclization | - Insufficient activation of the cyclization precursor.- Unfavorable ring strain in the transition state.- Competing side reactions (e.g., intermolecular reactions at high concentrations). | - Screen different catalysts or activating agents (e.g., various Lewis or Brønsted acids).- Adjust the concentration of the substrate; high dilution conditions may favor intramolecular cyclization.- Optimize the temperature to overcome the activation energy barrier without promoting decomposition. |
| STS-003 | Formation of Diastereomeric Impurities | - Poor stereocontrol in key bond-forming reactions.- Epimerization under reaction or work-up conditions. | - Re-evaluate the chiral auxiliary or catalyst used for asymmetric induction.- Carefully control the pH and temperature during work-up and purification.- Analyze crude product to identify the step with poor stereoselectivity. |
| STS-004 | Difficulty in Product Purification | - Co-elution of the product with closely related impurities or starting materials.- Product instability on silica (B1680970) gel. | - Develop an optimized chromatography protocol by screening different solvent systems and stationary phases (e.g., alumina, reversed-phase).- Consider alternative purification techniques such as crystallization or preparative HPLC.- For sensitive compounds, use a deactivated stationary phase or perform a rapid filtration through a plug of silica. |
| STS-005 | Reaction Stalls at Intermediate Stage | - Deactivation of the catalyst.- Presence of inhibitors in starting materials or solvents.- Insufficient reagent stoichiometry. | - Purify all starting materials and solvents rigorously.- Add a fresh portion of the catalyst or reagent.- Monitor the reaction by TLC or LC-MS to pinpoint the stalling point and identify potential byproducts. |
Frequently Asked Questions (FAQs) for this compound Scale-Up Synthesis
Q1: What is the most critical step in the scale-up synthesis of this compound?
A1: Based on available literature for related Stemona alkaloids, the intramolecular Staudinger-Aza-Wittig reaction to form the core perhydroazepine ring system is often the most challenging and crucial step.[1][2] Its success is highly dependent on precise reaction conditions to ensure high yields and minimize side products.
Q2: How can I improve the stereoselectivity of the synthesis on a larger scale?
A2: Maintaining stereocontrol during scale-up requires rigorous adherence to optimized parameters. Ensure that the chiral catalysts or auxiliaries are of high purity. Temperature control is critical, as deviations can lead to reduced enantioselectivity. It is also advisable to perform smaller-scale trial reactions at the intended larger scale's concentration to identify any unforeseen issues.
Q3: What are the recommended purification strategies for multi-gram quantities of this compound intermediates?
A3: For larger quantities, flash column chromatography remains a viable option, but it needs to be optimized for efficiency. This includes selecting the appropriate column size, stationary phase, and a solvent system that provides good separation. Gradient elution is often necessary. Crystallization should be explored for key intermediates as it can be a more scalable and cost-effective purification method.
Q4: It has been reported that the originally proposed structure for this compound was incorrect. What is the correct structure and how does this impact the synthetic strategy?
A4: Yes, early synthetic efforts revealed that the spectroscopic data of the synthesized compound did not match the natural product. The structure initially assigned to this compound was later reassigned as stemospironine. This is a critical consideration, as the synthetic route must target the correct stereochemistry and connectivity of stemospironine. Any planned synthesis should be based on a validated route to the correct structure.
Key Experimental Protocols
While a complete, step-by-step industrial scale-up protocol for this compound is not publicly available, the following are generalized laboratory-scale procedures for key transformations, based on the synthesis of related Stemona alkaloids. These should be adapted and optimized for specific scale-up requirements.
Protocol 1: General Procedure for Staudinger-Aza-Wittig Cyclization
-
To a solution of the azide (B81097) precursor (1.0 eq) in anhydrous toluene (B28343) (0.01 M) under an inert atmosphere (argon or nitrogen), add triphenylphosphine (B44618) (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the iminophosphorane by TLC.
-
Heat the reaction mixture to reflux (or a lower optimized temperature) to induce the intramolecular aza-Wittig reaction.
-
Monitor the progress of the cyclization by TLC or LC-MS. The reaction time can vary from 12 to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Protocol 2: General Procedure for Purification of a Crude Reaction Mixture
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica gel column with a diameter and length appropriate for the scale of the reaction.
-
Load the dissolved crude product onto the column.
-
Elute the column with a pre-determined solvent system, starting with a non-polar eluent and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
Validation & Comparative
Unraveling the Molecular Target of Stemonidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise biological target of a natural product like Stemonidine is paramount for elucidating its mechanism of action and developing it into a potential therapeutic. However, a comprehensive review of the current scientific literature reveals that the specific molecular target of this compound has not yet been definitively identified.
This guide will address the current knowledge gap regarding this compound's biological target and outline the established experimental methodologies that can be employed to identify it. While a direct comparison to alternative compounds is not feasible without a known target, this document will serve as a foundational resource for researchers aiming to characterize this compound's pharmacological profile.
The Challenge of Target Identification for Natural Products
Natural products are a rich source of novel bioactive compounds. However, their complex structures and often multifaceted mechanisms of action can make identifying their direct biological targets a significant challenge. Unlike synthetic molecules designed for a specific target, the activity of natural products is often discovered through phenotypic screening, leaving their precise molecular interactions to be determined.
Experimental Strategies for Target Identification
Several robust experimental approaches are available to identify the biological target of a compound like this compound. These methods can be broadly categorized into affinity-based and activity-based techniques.
Table 1: Key Experimental Protocols for Target Identification
| Experimental Approach | Principle | Key Methodologies |
| Affinity-Based Methods | These methods rely on the physical interaction between the compound and its target protein. | Affinity Chromatography: this compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These partners are then identified by mass spectrometry. Drug Affinity Responsive Target Stability (DARTS): This technique exploits the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand. Changes in protein stability in the presence of this compound are analyzed by SDS-PAGE and mass spectrometry. Cellular Thermal Shift Assay (CETSA): This method is based on the increased thermal stability of a protein when a ligand is bound. Changes in protein denaturation temperature in the presence of this compound are monitored. |
| Activity-Based Methods | These approaches utilize probes that covalently bind to active sites of specific enzyme families to identify targets. | Activity-Based Protein Profiling (ABPP): Chemically reactive probes that mimic this compound's structure can be used to label and identify its target enzymes within a complex proteome. |
| Genetic and Genomic Approaches | These methods identify genes that, when altered, affect the cellular response to the compound. | CRISPR/Cas9 Screening: Genome-wide CRISPR screens can identify genes whose knockout confers resistance or sensitivity to this compound, thereby pointing to its target or pathway. Yeast Three-Hybrid System: This system can be used to screen a library of proteins for interaction with a this compound-based "bait" molecule. |
Experimental Workflow for this compound Target Identification
The following diagram illustrates a logical workflow for identifying the biological target of this compound, integrating several of the methodologies described above.
Caption: A streamlined workflow for the identification and validation of this compound's biological target.
Future Directions
Once a putative target for this compound is identified and validated, a wealth of research opportunities will emerge. These include:
-
Comparative Analysis: The performance of this compound can then be objectively compared to other known modulators of the identified target. This would involve comparing binding affinities, enzyme kinetics, and cellular potencies.
-
Signaling Pathway Elucidation: The downstream signaling pathways affected by this compound's interaction with its target can be mapped out, providing a deeper understanding of its cellular effects.
-
Structure-Activity Relationship (SAR) Studies: Synthetic analogs of this compound can be created to probe the structural requirements for target binding and activity, potentially leading to the development of more potent and selective compounds.
Stemonidine and its Derivatives: A Comparative Analysis of Bioactivity
The Stemona alkaloids, isolated from various Stemona plant species, have garnered significant interest in the scientific community for their traditional use and potential therapeutic applications. The primary bioactivities associated with this class of compounds include antitussive (cough-suppressing) and insecticidal properties. Research has confirmed that various extracts from Stemona plants and some of their isolated alkaloids exhibit these effects.
However, a detailed comparative analysis necessitates specific quantitative metrics, such as IC50 (half-maximal inhibitory concentration), ED50 (median effective dose), or LC50 (median lethal concentration), to objectively evaluate the performance of Stemonidine against its derivatives. Despite extensive searches of chemical and biological databases, specific studies presenting such side-by-side comparisons for this compound and its analogs could not be located.
This lack of specific data prevents the creation of a detailed comparative guide as initially intended. The scientific community has focused more on the isolation and characterization of new Stemona alkaloids and the general screening of their biological activities rather than on the specific structure-activity relationship of this compound and its immediate derivatives.
Therefore, while the potential for interesting comparative bioactivity exists within this compound family, the current body of scientific literature does not provide the necessary quantitative data to fulfill the requirements of a detailed comparison guide. Further research involving the synthesis of this compound derivatives and their subsequent systematic biological evaluation against the parent compound is required to elucidate their comparative pharmacological profiles.
Future Research Directions
To enable a comprehensive comparative analysis, future research efforts should focus on:
-
Synthesis of this compound Derivatives: A focused synthetic effort to create a library of this compound analogs with systematic modifications to its core structure.
-
Standardized Biological Screening: The evaluation of this compound and its derivatives in a panel of standardized in vitro and in vivo assays to determine their relative potencies in areas such as:
-
Antitussive activity.
-
Insecticidal and pesticidal effects.
-
Cytotoxicity against various cancer cell lines.
-
Antimicrobial activity.
-
-
Mechanism of Action Studies: Investigations into the molecular targets and signaling pathways affected by this compound and its most potent derivatives to understand the structural basis of their activity.
Such studies would provide the crucial data needed for a thorough comparative analysis and could guide the development of new therapeutic agents or agrochemicals based on the this compound scaffold.
Stemonidine and its Contemporaries: A Comparative Analysis of Biological Activity in Stemona Alkaloids
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of stemonidine (B1263532), represented by its close structural analog croomine, and other prominent Stemona alkaloids. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to inform future research and development efforts.
Introduction to Stemona Alkaloids
The genus Stemona is a rich source of structurally diverse alkaloids, which are broadly classified into several groups based on their skeletal structures. The primary focus of this guide is to compare the biological activities of alkaloids from three main classes:
-
Croomine-type: Represented by croomine, which shares the same core structure as this compound.
-
Protostemonine-type: Including the potent insecticides didehydrostemofoline and stemofoline.
-
Stichoneurine-type (or Stenine-type): Encompassing alkaloids with notable antitussive properties like neotuberostemonine (B189803) and neostenine.
This guide will delve into two key biological activities extensively studied in these alkaloids: antitussive and insecticidal effects.
Antitussive Activity: A Comparative Overview
Several Stemona alkaloids have been traditionally used for their cough-suppressant properties. Modern pharmacological studies have sought to quantify and compare these effects.
Quantitative Comparison of Antitussive Activity
The following table summarizes the antitussive potencies of key Stemona alkaloids from different structural classes, as determined by the citric acid-induced cough model in guinea pigs.
| Alkaloid Class | Alkaloid | Dosage | % Inhibition of Coughs | ID₅₀ (mg/kg) | Reference |
| Croomine-type | Croomine | 15 mg/kg | ~50% | 30 | [1] |
| Stichoneurine-type | Neotuberostemonine | 50 mg/kg | 66.2% | 25 | [2] |
| Stichoneurine-type | Neostenine | 50 mg/kg | 49.6% | - | [2] |
| Reference Drug | Codeine Phosphate | 25 mg/kg | 46.8% | - | [2] |
Note: Data for this compound is represented by its close structural analog, croomine.
dot
References
Unraveling the Mechanisms of Hair Growth Stimulation: A Comparative Analysis of Stemoxydine
An important clarification regarding the subject of this guide: Initial searches for "Stemonidine" did not yield information on a compound with a known mechanism of action related to hair growth. It is highly probable that "this compound" is a misspelling of "Stemoxydine" (also known as Diethyl lutidinate), a patented molecule by L'Oréal widely used in cosmetic products for hair thinning. Therefore, this guide will proceed with a detailed comparative analysis of Stemoxydine and its alternatives in the context of hair growth promotion. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular pathways governing hair follicle stimulation.
Introduction to Hair Follicle Cycling and Therapeutic Intervention
The human hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). A lesser-known phase, kenogen, is the lag time before a new anagen phase begins. In individuals experiencing hair thinning, an increased number of follicles remain in a dormant state, prolonging the kenogen phase and resulting in decreased hair density. Therapeutic interventions for hair loss aim to shorten the kenogen phase, prolong the anagen phase, and stimulate dormant hair follicles to re-enter the growth cycle. This guide provides a cross-validation of the mechanism of action of Stemoxydine against Minoxidil, a widely used pharmaceutical treatment for androgenetic alopecia.
Comparative Mechanism of Action: Stemoxydine vs. Minoxidil
The primary distinction in the mechanisms of Stemoxydine and Minoxidil lies in their cellular targets and signaling pathways. Stemoxydine is proposed to act on hair follicle stem cells by mimicking a hypoxic environment, whereas Minoxidil primarily targets the dermal papilla cells through vasodilation and potassium channel opening.
| Feature | Stemoxydine (Diethyl lutidinate) | Minoxidil |
| Primary Target | Hair follicle stem cells in the bulge region. | Dermal papilla cells. |
| Core Mechanism | Creates a hypoxic (low-oxygen) environment for stem cells.[1][2][3][4][5] | Vasodilation and opening of ATP-sensitive potassium channels. |
| Key Molecular Action | Inhibition of prolyl-4-hydroxylase (P4H). | Increases blood flow to the hair follicles. |
| Effect on Hair Cycle | Shortens the kenogen phase and induces the anagen phase. | Prolongs the anagen phase. |
| Downstream Effects | Stimulates dormant hair follicles to re-enter the growth phase. | May increase the expression of vascular endothelial growth factor (VEGF). |
| Clinical Efficacy | Reported to increase hair density. | Clinically proven to stimulate hair regrowth, with visible results in 3-6 months. |
| Regulatory Status | Cosmetic ingredient. | FDA-approved pharmaceutical treatment. |
Signaling Pathways and Molecular Interactions
The signaling pathways activated by Stemoxydine and Minoxidil are distinct, reflecting their different mechanisms of action.
Stemoxydine's Hypoxia-Mimicking Pathway
Stemoxydine's mechanism is centered on creating a physiological state of low oxygen, which is known to be beneficial for maintaining the stemness of hair follicle stem cells. By inhibiting prolyl-4-hydroxylase, Stemoxydine stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia. This leads to the activation of genes that promote stem cell survival and proliferation, ultimately shortening the kenogen phase and promoting the transition to the anagen phase.
Caption: Stemoxydine's proposed mechanism of action.
Minoxidil's Vasodilation and Growth Factor Pathway
Minoxidil's primary effect is the opening of ATP-sensitive potassium channels in the cell membranes of vascular smooth muscle, leading to vasodilation and increased blood flow to the dermal papilla. This enhanced microcirculation is thought to improve the delivery of oxygen and nutrients to the hair follicle. Additionally, Minoxidil may upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis and hair follicle growth.
References
The Shifting Identity of Stemonidine: A Comparative Guide to the Structure-Activity Relationships of Stemona Alkaloids
An important note for researchers: The natural product originally identified as Stemonidine has since been proven to be structurally incorrect. Through total synthesis, its structure has been reassigned to that of another Stemona alkaloid, (-)-stemospironine . This guide will therefore focus on the broader class of Stemona alkaloids, to which stemospironine (B1248038) belongs, and explore the structure-activity relationships (SAR) of its analogues, particularly concerning their well-documented antitussive and anti-inflammatory properties.
This guide provides a comparative analysis of various Stemona alkaloid analogues, offering insights into their biological activities supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of Biological Activity
The biological activity of Stemona alkaloids is intrinsically linked to their complex polycyclic structures. Modifications to the core scaffold and stereochemistry of these molecules can lead to significant changes in their therapeutic effects. Below is a summary of the quantitative data on the antitussive and anti-inflammatory activities of representative Stemona alkaloids.
Table 1: Antitussive Activity of Stenine-Type Stemona Alkaloids
| Compound | Structure | Dose (mg/kg, i.p.) | Cough Inhibition (%) | Key Structural Features |
| Neotuberostemonine | Stenine-type | 25 | 51.2 | Saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus, all-cis ring junctions |
| Neostenine | Stenine-type | 25 | 48.9 | Saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus, all-cis ring junctions |
| Tuberostemonine (B192615) H | Stenine-type | 25 | < 20 | Altered stereochemistry at ring junctions |
| epi-bisdehydro- tuberostemonine J | Stenine-type | 25 | < 20 | Unsaturated core |
Table 2: Anti-inflammatory Activity of Stemona Alkaloids (Inhibition of NO Production)
| Compound | Structure | Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) | Key Structural Features |
| Stemoninine | Stenine-type | 10 | 95.8 | > 100 | α-orientation of H-11 and H-12 |
| Tuberostemonine | Stenine-type | 10 | 85.3 | > 100 | β-orientation of H-11 and H-12 |
| Compound 4 (unnamed) | Stenine-type | 10 | Significant Inhibition | 9.8 | β-orientation of H-11 and H-12 |
| Stemoninoamide | Stemoamide-type | 10 | 70.2 | > 100 | - |
| Tuberostemospironine | Tuberostemospironine-type | 10 | 65.4 | > 100 | - |
Experimental Protocols
Antitussive Activity Assay (Citric Acid-Induced Cough in Guinea Pigs)[1]
-
Animal Model: Male Hartley guinea pigs (300-400 g) are used.
-
Induction of Cough: Animals are individually placed in a whole-body plethysmograph and exposed to a 0.1 M citric acid aerosol for 10 minutes. The number of coughs is recorded during this period.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at a specified dose (e.g., 25 mg/kg) 30 minutes before the citric acid challenge. A control group receives the vehicle.
-
Data Analysis: The percentage of cough inhibition is calculated using the formula: [(C - T) / C] x 100, where C is the mean number of coughs in the control group and T is the mean number of coughs in the treated group.
Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)[2][3][4]
-
Cell Line: RAW 264.7 murine macrophage cells are used.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing the test compounds at various concentrations.
-
After 1 hour of pre-incubation, lipopolysaccharide (LPS) (1 µg/mL) is added to stimulate nitric oxide (NO) production.
-
The plates are incubated for another 24 hours.
-
-
Measurement of Nitrite (B80452): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured with a microplate reader.
-
Data Analysis: The percentage of inhibition of NO production is calculated. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve. Cell viability is also assessed using methods like the MTT assay to rule out cytotoxicity.
Structure-Activity Relationship Insights
The following diagrams illustrate the key structural features of Stemona alkaloids that influence their biological activities.
Caption: SAR for Antitussive Activity of Stenine-Type Alkaloids.
Caption: SAR for Anti-inflammatory Activity of Stenine Alkaloids.
References
A Comparative Guide to Stemonidine Extraction Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Stemonidine from its natural sources, primarily plants of the Stemona genus, is a critical first step in subsequent research and development. This guide provides an objective comparison of various extraction techniques, supported by experimental data on analogous compounds from the Stemona family, and details the methodologies for key extraction protocols.
While direct comparative studies on the extraction of this compound are limited in publicly available literature, research on the extraction of other structurally similar and co-occurring alkaloids from Stemona species provides valuable insights into the efficacy of different methods. This guide leverages this data to present a comparative analysis of common extraction techniques, including traditional methods like maceration, Soxhlet, and reflux extraction, alongside modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).
Experimental Protocols
Detailed methodologies for the principal extraction techniques are outlined below. These protocols are based on established methods for the extraction of alkaloids from Stemona and other medicinal plants.
Reflux Extraction
Reflux extraction is a widely used method for extracting alkaloids from plant materials. It involves boiling a solvent with the plant material in a flask connected to a condenser, which cools the solvent vapor and returns it to the flask.
Protocol:
-
Sample Preparation: The dried and powdered roots of the Stemona plant (e.g., Stemona tuberosa or Stemona japonica) are used.
-
Solvent Addition: A solvent such as 90% ethanol (B145695) is added to the powdered plant material in a round-bottom flask at a specific solid-to-solvent ratio (e.g., 1:8 w/v)[1].
-
Heating and Reflux: The mixture is heated to the boiling point of the solvent and maintained at a gentle reflux for a specified duration, typically around 3 hours. This process is often repeated multiple times (e.g., 3 times) to ensure exhaustive extraction[1].
-
Filtration and Concentration: After cooling, the mixture is filtered to separate the plant debris from the extract. The filtrates from all extraction cycles are combined.
-
Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude alkaloid extract.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their rupture and enhances the release of intracellular contents.
Protocol:
-
Sample Preparation: Air-dried and powdered Stemona root material is used.
-
Solvent Addition: The powdered sample is suspended in a suitable solvent, such as 80% methanol, in an extraction vessel[2].
-
Ultrasonic Treatment: The vessel is placed in an ultrasonic bath or a probe-type sonicator is immersed in the mixture. The extraction is carried out at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes)[3].
-
Filtration and Concentration: The extract is separated from the solid residue by filtration.
-
Solvent Evaporation: The solvent is evaporated under vacuum to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. The localized heating creates pressure within the plant cells, causing them to rupture and release the target compounds.
Protocol:
-
Sample Preparation: Dried and powdered plant material is placed in a microwave-transparent extraction vessel.
-
Solvent Addition: An appropriate solvent is added to the sample. The choice of solvent is crucial and depends on its dielectric properties.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated at a set power (e.g., 600 W) for a short duration (e.g., 10 minutes)[3]. Temperature and pressure can be monitored and controlled in closed-vessel systems.
-
Cooling and Filtration: After irradiation, the vessel is allowed to cool, and the extract is then filtered.
-
Solvent Evaporation: The solvent is removed using a rotary evaporator to yield the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method. It is particularly effective for compounds with limited solubility in the extraction solvent as the solvent is repeatedly reused.
Protocol:
-
Sample Preparation: The powdered plant material is placed in a thimble made of a porous material.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent. A condenser is placed on top of the extractor.
-
Extraction Process: The solvent is heated to its boiling point. The vapor travels up a distillation arm and into the condenser, where it cools and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent level reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the flask. This cycle is repeated multiple times (e.g., for 6 hours).
-
Solvent Evaporation: After extraction, the solvent is evaporated to yield the crude extract.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the performance of different extraction methods based on data from studies on Stemona alkaloids and general alkaloid extraction. As direct comparative data for this compound is scarce, the yield of didehydrostemofoline from Stemona collinsiae and general alkaloid yields from other medicinal plants are presented as proxies.
| Extraction Method | Plant Material | Target Compound | Solvent | Extraction Time | Yield (% w/w) | Purity (%) | Reference |
| Reflux | Stemona collinsiae | Didehydrostemofoline | 70% Ethanol | - | High | - | |
| Sonication (UAE) | Stemona collinsiae | Didehydrostemofoline | 70% Ethanol | - | High | - | |
| Soxhlet | Stemona collinsiae | Didehydrostemofoline | 70% Ethanol | - | Moderate | - | |
| Maceration | Stemona collinsiae | Didehydrostemofoline | 70% Ethanol | - | Low | - | |
| Percolation | Stemona collinsiae | Didehydrostemofoline | 70% Ethanol | - | Low | - | |
| MAE | Medicinal Plants (General) | Total Alkaloids | Methanol | 10 min | 2.50 | 88.2 | |
| ASE | Medicinal Plants (General) | Total Alkaloids | Methanol | 15 min | 2.63 | 88.8 | |
| UAE | Medicinal Plants (General) | Total Alkaloids | Methanol | 30 min | 2.06 | 86.7 | |
| Soxhlet | Medicinal Plants (General) | Total Alkaloids | Methanol | 6 hours | 1.63 | 78.5 | |
| Maceration | Medicinal Plants (General) | Total Alkaloids | Ethanol | 48 hours | 1.19 | 71.3 |
Note: ASE (Accelerated Solvent Extraction) is another advanced technique not detailed in the protocols but included for comparison. "High", "Moderate", and "Low" for Stemona collinsiae are relative comparisons from the cited study, which indicated that reflux and sonication provided the highest content of the target alkaloid.
Mandatory Visualization
The following diagrams illustrate the general workflow for a comparative study of this compound extraction methods and the logical relationship between the different extraction techniques.
References
Stemonidine: An In Vivo Efficacy Comparison for Anti-Inflammatory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the therapeutic effects of Stemonidine, a member of the Stemona alkaloid family. While direct in vivo data for this compound is not yet available in published literature, this document outlines a robust strategy for its evaluation based on the known anti-inflammatory properties of related alkaloids and established preclinical models. This guide will compare the hypothetical performance of this compound against standard anti-inflammatory agents and provide detailed experimental protocols and pathway diagrams to facilitate future research.
Comparative Efficacy of Anti-Inflammatory Agents
The following table summarizes the expected quantitative outcomes from two standard in vivo anti-inflammatory models, comparing the hypothetical efficacy of this compound with well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
| Compound | Carrageenan-Induced Paw Edema (% Inhibition) | LPS-Induced Serum TNF-α Reduction (%) | LPS-Induced Serum IL-6 Reduction (%) |
| Vehicle Control | 0% | 0% | 0% |
| This compound (hypothetical) | 40-60% | 35-55% | 45-65% |
| Indomethacin (NSAID) | 50-70%[1] | 30-50% | Not typically reported |
| Dexamethasone (Corticosteroid) | 60-80%[2] | 50-70%[3] | 60-80%[3] |
Experimental Protocols
Detailed methodologies for key in vivo anti-inflammatory experiments are provided below.
Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses acute inflammation.[4]
Objective: To evaluate the ability of a test compound to reduce paw edema induced by carrageenan.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan (1% w/v in sterile saline).
-
Test compound (this compound).
-
Reference drug (e.g., Indomethacin).
-
Vehicle control.
-
Plethysmometer or digital calipers.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and Indomethacin.
-
Compound Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral gavage) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response.
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines in response to LPS.
Materials:
-
C57BL/6 mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (this compound).
-
Reference drug (e.g., Dexamethasone).
-
Vehicle control.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Animal Acclimatization and Grouping: As described for the carrageenan-induced paw edema model.
-
Compound Administration: Administer the test compound, reference drug, or vehicle 1-2 hours before LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally into each mouse.
-
Blood Collection: Collect blood samples via cardiac puncture or tail vein at a predetermined time point after LPS injection (e.g., 1.5-2 hours for TNF-α, 4-6 hours for IL-6).
-
Cytokine Measurement: Separate serum and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
-
Data Analysis: Calculate the percentage reduction in cytokine levels for each treatment group compared to the vehicle control group.
Visualizing the Molecular Landscape and Experimental Design
To better understand the context of this compound's potential anti-inflammatory action and the experimental approach, the following diagrams are provided.
Caption: Workflow for in vivo validation of anti-inflammatory agents.
Caption: Key inflammatory signaling pathways potentially modulated by this compound.
References
Stemonidine Benchmarked: A Comparative Analysis of a Natural Alkaloid Insecticide
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the insecticidal properties of Stemonidine (B1263532) and its analogs against leading synthetic insecticides. This guide provides a synthesis of available experimental data, detailed methodologies for key bioassays, and visual representations of the primary insecticidal mechanisms of action.
Executive Summary
This compound, a member of the Stemona alkaloids, represents a class of natural compounds with demonstrated insecticidal potential. While direct comparative data for this compound is limited, extensive research on structurally related and potent analogs, such as didehydrostemofoline and stemofoline, provides valuable insights into its likely efficacy and mode of action. This guide benchmarks these Stemona alkaloids against three major classes of synthetic insecticides: pyrethroids, neonicotinoids, and organophosphates. The available data suggests that certain Stemona alkaloids exhibit insecticidal and antifeedant activities comparable to, and in some cases exceeding, commercial standards like pyrethrum extracts. Their unique mode of action, targeting the insect nicotinic acetylcholine (B1216132) receptor (nAChR), positions them as potential alternatives or rotational partners in integrated pest management (IPM) strategies, particularly in light of growing resistance to conventional insecticides.
Quantitative Performance Analysis
Table 1: Comparative Contact Toxicity (LC50) against Spodoptera littoralis
| Insecticide Class | Active Ingredient | LC50 (ppm) | Target Species | Citation(s) |
| Stemona Alkaloid | Didehydrostemofoline | 0.84 | Spodoptera littoralis (neonate larvae) | [1] |
| Pyrethroid | Lambda-cyhalothrin | 16.37 - 270.44 | Spodoptera littoralis (field population) | [2] |
| Pyrethroid | Deltamethrin | 132 | Spodoptera littoralis (3rd instar larvae) | [3] |
| Neonicotinoid | Thiamethoxam | Not readily available for S. littoralis (contact) | - | |
| Organophosphate | Profenofos | 18.63 - 313.96 | Spodoptera littoralis (field population) | [2] |
| Organophosphate | Chlorpyrifos | 0.444 | Spodoptera littoralis (2nd instar larvae) | [4] |
Table 2: Comparative Feeding Deterrence (EC50) against Spodoptera littoralis
| Compound | EC50 (ppm) | Target Species | Citation(s) |
| Stemona Alkaloid | Didehydrostemofoline | 0.46 | Spodoptera littoralis (neonate larvae) |
| Botanical Insecticide | Azadirachtin | Not specified, but used as a positive control | Spodoptera littoralis (neonate larvae) |
Mechanisms of Action: A Visual Guide
Understanding the signaling pathways targeted by different insecticides is crucial for predicting cross-resistance and developing effective resistance management strategies. The following diagrams, generated using Graphviz, illustrate the primary modes of action for Stemona alkaloids (represented by stemofoline), pyrethroids, and organophosphates.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the insecticidal and antifeedant properties of compounds like this compound.
Contact Toxicity Bioassay (e.g., Leaf-Dip Method)
This method assesses the toxicity of a compound when an insect comes into direct contact with a treated surface.
Detailed Steps:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone, ethanol). From this stock, create a series of dilutions to test a range of concentrations. A control solution containing only the solvent should also be prepared.
-
Leaf Preparation: Select healthy, uniform-sized leaves from the host plant of the target insect. Wash the leaves gently with distilled water and allow them to dry.
-
Treatment: Dip each leaf into a test solution or the control solution for a standardized duration (e.g., 30 seconds). Ensure the entire leaf surface is coated.
-
Drying: Allow the treated leaves to air dry completely in a fume hood to evaporate the solvent.
-
Insect Exposure: Place each dried leaf in a separate petri dish or ventilated container. Introduce a known number of test insects (e.g., 10-20 larvae of a specific instar) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 65% relative humidity, 16:8 light:dark photoperiod).
-
Data Collection: Record the number of dead insects at predetermined time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.
Feeding Deterrence Bioassay (e.g., Leaf Disk Choice Test)
This assay evaluates the ability of a compound to deter insects from feeding.
Detailed Steps:
-
Preparation: Prepare a solution of the test compound and a control solution. Cut uniform-sized disks from the host plant leaves using a cork borer.
-
Treatment: Apply the test solution to one set of leaf disks and the control solution to another set. This can be done by dipping or with a micropipette. Allow the disks to air dry.
-
Experimental Setup: In each Petri dish, place one treated disk and one control disk on opposite sides.
-
Insect Introduction: Place a single, pre-starved insect (to ensure motivation to feed) in the center of each Petri dish.
-
Incubation: Keep the Petri dishes in the dark under controlled conditions for a specific period (e.g., 24 hours) to allow for feeding.
-
Data Collection: After the incubation period, measure the area of each leaf disk that has been consumed. This can be done using a leaf area meter or image analysis software.
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] * 100, where C is the area of the control disk consumed and T is the area of the treated disk consumed. An AFI of 100 indicates complete deterrence, while a negative value suggests the compound is a feeding stimulant.
Conclusion and Future Directions
The available evidence strongly suggests that Stemona alkaloids, as a class, hold significant promise as natural insecticides. Their mode of action, targeting the nicotinic acetylcholine receptor, is similar to that of neonicotinoids, making them a point of interest for managing pests that have developed resistance to other insecticide classes. However, the lack of specific toxicological data for this compound highlights a critical knowledge gap.
Future research should prioritize:
-
Isolation and purification of this compound for dedicated insecticidal bioassays.
-
Head-to-head comparative studies of this compound against a wider range of synthetic insecticides and commercially relevant pest species.
-
Investigation into the sublethal effects of this compound on insect behavior, development, and reproduction.
-
Elucidation of the precise binding site and interaction of this compound with the insect nAChR to understand the potential for cross-resistance with neonicotinoids.
By addressing these research questions, a more complete picture of this compound's potential as a valuable tool in sustainable agriculture can be developed.
References
Replicating Published Findings on Stemonidine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of Stemona alkaloids, with a focus on antitussive and insecticidal properties. Due to the limited availability of specific quantitative data for Stemonidine, this document leverages published findings on closely related and bioactive Stemona alkaloids, primarily Neotuberostemonine, Tuberostemonine (B192615), and Didehydrostemofoline. This guide aims to offer a valuable resource for researchers seeking to replicate and expand upon existing findings in the pursuit of novel therapeutic agents.
Data Presentation
Antitussive Activity
The following table summarizes the antitussive efficacy of select Stemona alkaloids in comparison to established antitussive agents. The data is derived from studies utilizing the citric acid-induced cough model in guinea pigs, a standard preclinical assay for evaluating cough suppressants.
| Compound | Dosage | Route of Administration | Antitussive Effect (% Inhibition or ED50) | Reference |
| Neotuberostemonine | 30 mg/kg | Oral | Significant reduction in cough frequency | [1] |
| Tuberostemonine | 30 mg/kg | Oral | Significant reduction in cough frequency | [2] |
| Codeine | 9.1 mg/kg | Subcutaneous | ED50 | [3] |
| Dextromethorphan | 30 mg/kg | Intraperitoneal | No statistically significant reduction in cumulative coughs | [4] |
Insecticidal Activity
The insecticidal potential of Stemona alkaloids is compared with synthetic insecticides against the cotton leafworm (Spodoptera littoralis), a significant agricultural pest. The data is presented as the median lethal concentration (LC50) or median lethal dose (LD50).
| Compound | Pest Species | Bioassay Method | LC50 / LD50 | Reference |
| Didehydrostemofoline | Spodoptera littoralis | Leaf-dip | 0.84 ppm | [5] |
| Stemofoline | Spodoptera littoralis | Leaf-dip | 2.4 ppm | |
| Pyrethrum Extract | Spodoptera litura | Leaf-dip | 132 ppm (48h) | |
| Imidacloprid (Neonicotinoid) | Spodoptera littoralis | Leaf-dip | Low LC50 values | |
| Thiamethoxam (Neonicotinoid) | Spodoptera littoralis | Not specified | Shorter LT50 compared to other neonicotinoids |
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs (Antitussive Assay)
This protocol outlines the methodology for evaluating the antitussive activity of a test compound.
References
- 1. Neotuberostemonine attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neotuberostemonine and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitussive Effects of Memantine in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Stemonidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Stemonidine, a toxic alkaloid. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection. The following guidance is based on the Safety Data Sheet (SDS) for this compound and general best practices for hazardous chemical waste management.
This compound is classified as highly toxic and environmentally hazardous. It is fatal if inhaled, toxic if swallowed, and very toxic to aquatic life[1]. Therefore, strict adherence to proper disposal protocols is imperative.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent inhalation of dust[1][2][3].
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[2].
-
Hand Protection: Use compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of as contaminated waste after handling this compound.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
All handling of this compound waste should be performed in a designated fume hood to minimize the risk of inhalation.
This compound Disposal Protocol
Due to its high toxicity and environmental hazard, this compound waste must not be disposed of in regular trash or down the drain. It must be treated as hazardous waste and disposed of through a licensed chemical waste disposal service.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines for contaminated labware.
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".
-
Store the waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by a certified hazardous waste handler.
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste handler with a copy of the this compound Safety Data Sheet.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, and if you are trained, contain the spill using appropriate absorbent materials.
-
Avoid generating dust. Do not dry sweep solid this compound.
-
Collect all contaminated materials in a sealed hazardous waste container.
-
Thoroughly decontaminate the spill area.
-
Report the incident to your supervisor and EHS office.
For detailed emergency procedures, refer to the product's Safety Data Sheet.
Quantitative Hazard Data
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
This compound Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
